5-Amino-2-ethoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIPFCIFZLFXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199995 | |
| Record name | Pyridine, 5-amino-2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52025-34-0 | |
| Record name | 6-Ethoxypyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52025-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 5-amino-2-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 5-amino-2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Amino-2-ethoxypyridine: A Technical Overview of Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical and chemical properties of 5-Amino-2-ethoxypyridine, a heterocyclic amine that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Due to its structural features, including an amino group and an ethoxy group on a pyridine ring, this compound exhibits versatile reactivity, making it a key intermediate in medicinal chemistry and material science.[1]
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 52025-34-0 | [1][2][3] |
| Molecular Formula | C₇H₁₀N₂O | [1][2] |
| Molecular Weight | 138.17 g/mol | [1][2] |
| Appearance | Reddish-brown crystalline powder | [1] |
| Melting Point | 67.5-68.5 °C | [2] |
| Boiling Point | 269.5 ± 20.0 °C (Predicted) | [2] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| Synonyms | 2-Ethoxy-5-aminopyridine, 6-ethoxypyridin-3-amine | [1] |
Spectral Data
Experimental Protocols
A specific, detailed experimental protocol for the synthesis and purification of this compound is not available in the cited literature. However, a general synthetic approach for related aminopyridine derivatives often involves the nucleophilic substitution of a leaving group on the pyridine ring, followed by functional group manipulations.
Below is a generalized, hypothetical workflow for the synthesis of a 5-amino-2-alkoxypyridine derivative. This is not a validated protocol for this compound but illustrates a potential synthetic strategy.
Caption: Hypothetical workflow for the synthesis of this compound.
Logical Relationship of Applications
This compound's utility stems from its bifunctional nature, allowing it to be a versatile precursor in various fields.
Caption: Applications of this compound.
Safety and Handling
While a detailed safety data sheet has not been cited, standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with established utility in synthetic chemistry.[1][2] The provided data on its physical properties offers a foundation for its use in research and development. However, the lack of publicly available, detailed experimental protocols and spectral data necessitates that researchers perform their own characterization to ensure the identity and purity of the material for their specific applications.
References
5-Amino-2-ethoxypyridine: A Technical Overview
CAS Number: 52025-34-0 Synonyms: 6-Ethoxypyridin-3-amine, 2-Ethoxy-5-aminopyridine
This technical guide provides a summary of the available information on 5-Amino-2-ethoxypyridine, a heterocyclic amine used as a building block in various chemical syntheses. While detailed experimental data is limited in publicly accessible literature, this document consolidates the known properties and applications of this compound for researchers, scientists, and drug development professionals.
Core Compound Data
This compound is a substituted pyridine derivative with an amino group at the 5-position and an ethoxy group at the 2-position. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable intermediate.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52025-34-0 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | Reddish-brown crystalline powder | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis
The logical workflow for such a synthesis would be a two-step process:
-
Nitration: Introduction of a nitro group at the 5-position of a suitable 2-ethoxypyridine precursor.
-
Reduction: Conversion of the nitro group to an amino group, typically via catalytic hydrogenation.
Caption: Plausible synthetic workflow for this compound.
Spectral Data
Comprehensive, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain at the time of this report. The data for the analogous compound, 5-Amino-2-methoxypyridine, is more commonly reported and should not be used as a direct substitute.
Applications in Research and Drug Development
This compound is recognized as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1]
Pharmaceutical Applications
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of novel drug candidates.[1] Its structure is particularly relevant for the development of therapeutics targeting neurological disorders.[1] The amino group provides a reactive handle for further functionalization, allowing for the introduction of diverse pharmacophores to modulate biological activity.
While specific examples of drug candidates synthesized from this compound are not detailed in the available literature, its utility as an intermediate for antimalarial drugs, such as analogues of primaquine, has been suggested.
Caption: Role of this compound in a typical drug discovery workflow.
Agrochemical and Material Science Applications
In the field of agrochemicals, this compound is used in the formulation of pesticides and herbicides.[1] In material science, it can be incorporated into polymers and coatings to enhance their properties.[1]
Safety Information
Detailed safety information specific to this compound is not extensively documented. As with any chemical reagent, it should be handled with appropriate personal protective equipment in a well-ventilated area. For detailed safety protocols, it is recommended to consult the supplier's Safety Data Sheet (SDS).
Conclusion
This compound is a chemical intermediate with potential applications in various fields, most notably in pharmaceutical research and development. However, a comprehensive public repository of its detailed synthesis protocols and spectral characterization data is currently lacking. Further research and publication in these areas would be beneficial to the scientific community to fully exploit the potential of this molecule.
References
An In-depth Technical Guide to 5-Amino-2-ethoxypyridine: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-ethoxypyridine is a versatile heterocyclic compound that serves as a valuable building block in the design and synthesis of novel therapeutic agents.[1] Its unique structural features, including the nucleophilic amino group and the modifiable ethoxy substituent, make it an attractive scaffold for developing a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and its structural analogs. The content is tailored for researchers and professionals in drug discovery, offering detailed experimental protocols, quantitative bioactivity data, and insights into the relevant signaling pathways. The pyridine ring is a privileged scaffold in medicinal chemistry, being a core component of numerous FDA-approved drugs.[2] Aminopyridine derivatives, in particular, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neurological effects.[3]
Synthesis of this compound Analogs and Derivatives
The synthesis of substituted 2-aminopyridines can be achieved through various methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
Several robust methods for the synthesis of 2-aminopyridine derivatives have been reported.[3][4] One common approach involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with an amine. Another versatile method is the multicomponent reaction, which allows for the rapid assembly of complex molecules from simple starting materials in a single step.[5][6][7]
Experimental Protocol: One-Pot, Three-Component Synthesis of Substituted 2-Aminopyridines
This protocol describes a catalyst-free, one-pot synthesis of multisubstituted imino- and imidazopyridines from readily available starting materials.[6]
Materials:
-
Benzylidenemalononitrile
-
Malononitrile
-
Appropriate amine (e.g., benzylamine, ethylenediamine)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzylidenemalononitrile (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
To this solution, add the appropriate amine (1.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the crystalline product often precipitates from the reaction mixture.
-
Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.[6]
Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.[8]
Diagram: General Synthetic Workflow
Caption: Workflow for the synthesis of substituted 2-aminopyridines.
Biological Activities and Therapeutic Potential
Derivatives of this compound and related aminopyridines have shown promise in a variety of therapeutic areas, most notably in oncology and neurology.
Anticancer Activity
Substituted pyridine and pyrimidine derivatives are recognized as privileged scaffolds in the development of anticancer agents.[9] They can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Kinase Inhibition: Protein kinases are a major class of drug targets in oncology. The pyridine scaffold is a key component of many kinase inhibitors.[2][10][11][12][13][14][15][16][17] Analogs of this compound can be designed to target specific kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).
Structure-Activity Relationship (SAR): The biological activity of pyridine-based kinase inhibitors is highly dependent on the nature and position of substituents on the pyridine ring. For example, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, modifications to the aryl groups and substitution on the pyridine ring significantly impacted potency and selectivity.[18] Similarly, for a series of pyridine-based Rho kinase (ROCK) inhibitors, systematic exploration of the SAR led to the identification of potent and selective compounds with suitable pharmacokinetic properties.[12]
Quantitative Anticancer Activity Data:
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-ureas | Compound 8e | MCF-7 (Breast) | 0.22 | [6] |
| Pyridine-ureas | Compound 8n | MCF-7 (Breast) | 1.88 | [6] |
| 2-Aminopyridine Derivative | Compound 21b (JAK2 inhibitor) | HEL (Erythroleukemia) | 0.009 | [13] |
| Pyridine Derivative | Compound 37 (ROCK inhibitor) | - | - | [12] |
| 4-Anilino-5-carboxamido-2-pyridone | Compound 27 | C26 (Murine Colon Carcinoma) | More potent than CI-1040 | [19] |
Signaling Pathway: Kinase Inhibition in Cancer
Caption: Kinase inhibition signaling pathway in cancer.
Neurological Applications
Aminopyridines, such as 4-aminopyridine (dalfampridine), are used in the treatment of neurological disorders like multiple sclerosis.[20] Their primary mechanism of action is the blockade of voltage-gated potassium (Kv) channels, which enhances nerve signal conduction.[21] this compound serves as a building block for pharmaceuticals targeting neurological disorders.[1][22]
Mechanism of Action in Neurological Disorders: By blocking Kv channels, aminopyridines can prolong the action potential duration in demyelinated axons, thereby improving nerve impulse conduction.[21] More recent studies suggest that aminopyridines may also directly potentiate high voltage-activated calcium channels (HVACCs), independent of Kv channel blockade, to enhance neurotransmitter release.[1] This dual mechanism of action makes them attractive candidates for the treatment of a range of neurological conditions.
Neurological Targets:
-
Voltage-gated potassium (Kv) channels: The primary target for improving nerve conduction.[21]
-
High voltage-activated calcium (HVAC) channels: A potential target for enhancing neurotransmitter release.[1]
-
Neuronal nitric oxide synthase (nNOS): 2-aminopyridine derivatives have been developed as potent and selective inhibitors of nNOS, a target for various neurological disorders.[6][7]
Signaling Pathway: Neuromodulation by Aminopyridines
Caption: Neuromodulatory effects of aminopyridine analogs.
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of a drug candidate are critical for its clinical success. For aminopyridine derivatives, oral bioavailability, plasma half-life, and metabolism are key parameters to consider during drug development.
Pharmacokinetic Data of Selected Aminopyridine Derivatives:
| Compound | Administration | Half-life (t1/2) | Bioavailability (F%) | Cmax | Tmax | Reference |
| 4-Aminopyridine | i.m. (guinea pig) | 65-71 min | - | - | 16-17 min | [22] |
| 4-Aminopyridine | i.v. (dog) | 125 min | - | - | - | [9] |
| Fampridine-SR | Oral (human) | 5.6-7.6 h | - | - | 2.6-3.7 h | [23] |
| GNE-A | Oral (mouse) | - | 88.0% | - | - | [24] |
| GNE-A | Oral (monkey) | - | 72.4% | - | - | [24] |
| GNE-A | Oral (dog) | 16.3 h | 55.8% | - | - | [24] |
Bioisosteric Replacements: To optimize the pharmacokinetic profile of a lead compound, bioisosteric replacement is a common strategy.[25][26][27][28][29] For this compound analogs, the ethoxy group can be replaced with other alkoxy groups or bioisosteres to modulate properties such as lipophilicity, metabolic stability, and target engagement.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase.[2][4]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Add 5 µL of kinase buffer containing the kinase enzyme to each well of a 384-well plate.
-
Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 20 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[2][4]
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound and its structural analogs represent a promising class of compounds with significant potential in drug discovery. Their versatile chemistry allows for the synthesis of diverse libraries of molecules with a wide range of biological activities. The insights into their mechanisms of action, particularly as kinase inhibitors in oncology and as modulators of ion channels in neurology, provide a strong rationale for their continued exploration. This technical guide serves as a valuable resource for researchers in the field, offering a foundation of synthetic methods, biological data, and experimental protocols to facilitate the design and development of the next generation of pyridine-based therapeutics.
References
- 1. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 21. neurology.org [neurology.org]
- 22. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 26. drughunter.com [drughunter.com]
- 27. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 28. baranlab.org [baranlab.org]
- 29. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity of 5-Amino-2-ethoxypyridine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 5-Amino-2-ethoxypyridine with various electrophiles. This compound is a key building block in the synthesis of pharmaceuticals and advanced materials due to its unique electronic properties and versatile reactivity.[1] This document details the theoretical basis for its reactivity, focusing on the directing effects of the amino and ethoxy substituents. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from known reactions of similar substituted pyridines to predict reactivity and provides generalized experimental protocols for key electrophilic substitution reactions, including halogenation, nitration, sulfonation, acylation, and formylation.
Core Concepts: Predicting Reactivity
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the amino (-NH₂) group at the 5-position and the ethoxy (-OEt) group at the 2-position.
-
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring through the +M (mesomeric) effect, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack.
-
Ethoxy Group (-OEt): The ethoxy group is also an activating group and an ortho, para-director. Similar to the amino group, the oxygen atom's lone pairs can participate in resonance, enriching the electron density of the pyridine ring.
Synergistic Directing Effects:
In this compound, both the amino and ethoxy groups activate the pyridine ring towards electrophilic attack. Their directing effects are synergistic, strongly favoring substitution at the positions ortho and para to each group. The primary positions for electrophilic attack are predicted to be C4 and C6, as they are ortho or para to both activating groups. The C3 position is meta to the amino group and ortho to the ethoxy group, making it a less favored, but possible, site of substitution.
Electrophilic Substitution Reactions: Predicted Outcomes and Generalized Protocols
While specific literature on the electrophilic substitution of this compound is scarce, the following sections provide predicted outcomes and generalized experimental protocols based on the known reactivity of analogous aminopyridines and alkoxypyridines.
Halogenation
Halogenation is expected to proceed readily at the most activated positions of the pyridine ring.
Predicted Regioselectivity: The primary products are expected to be the 4-halo and 6-halo derivatives. Due to the strong activation, polyhalogenation might occur under harsh conditions.
| Electrophile | Reagent | Expected Major Products | Reference Reaction |
| Br⁺ | Br₂ in Acetic Acid | 4-Bromo-5-amino-2-ethoxypyridine, 6-Bromo-5-amino-2-ethoxypyridine | Bromination of aminopyridines |
| Cl⁺ | Cl₂ in CCl₄ | 4-Chloro-5-amino-2-ethoxypyridine, 6-Chloro-5-amino-2-ethoxypyridine | Chlorination of aminopyridines |
| I⁺ | I₂ / HIO₃ | 4-Iodo-5-amino-2-ethoxypyridine, 6-Iodo-5-amino-2-ethoxypyridine | Iodination of electron-rich aromatics |
Generalized Experimental Protocol for Bromination:
-
Dissolve this compound in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of bromine in acetic acid dropwise with stirring.
-
Allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Nitration
Nitration of highly activated pyridines can be complex, as the amino group can be protonated in the strongly acidic nitrating mixture, which would deactivate the ring. Milder nitrating agents or protection of the amino group may be necessary. For instance, the nitration of 2-aminopyridine can yield 2-amino-5-nitropyridine.[2][3]
Predicted Regioselectivity: Nitration is expected to occur at the 4- or 6-position.
| Electrophile | Reagent | Expected Major Products | Reference Reaction |
| NO₂⁺ | HNO₃ / H₂SO₄ | 4-Nitro-5-amino-2-ethoxypyridine, 6-Nitro-5-amino-2-ethoxypyridine | Nitration of 2-aminopyridine |
Generalized Experimental Protocol for Nitration:
-
Add this compound cautiously to concentrated sulfuric acid at a low temperature (0-5 °C).
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Purify by recrystallization.
Sulfonation
Sulfonation of pyridines generally requires harsh conditions. However, the activating groups on this compound should facilitate the reaction.
Predicted Regioselectivity: The sulfonic acid group is expected to be introduced at the 4- or 6-position.
| Electrophile | Reagent | Expected Major Products | Reference Reaction |
| SO₃ | Fuming H₂SO₄ (Oleum) | This compound-4-sulfonic acid, this compound-6-sulfonic acid | Sulfonation of aminopyridines |
Generalized Experimental Protocol for Sulfonation:
-
Add this compound to fuming sulfuric acid (oleum) at room temperature with stirring.
-
Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) for several hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., calcium carbonate or barium carbonate) to precipitate the sulfate.
-
Filter off the precipitate and concentrate the filtrate to obtain the product.
Friedel-Crafts Acylation
Friedel-Crafts acylation of pyridines is generally difficult due to the coordination of the Lewis acid catalyst with the ring nitrogen, which deactivates the ring. The presence of the strongly activating amino and ethoxy groups might overcome this, but N-acylation of the amino group is a likely competing reaction. Protection of the amino group may be required for successful C-acylation.
Predicted Regioselectivity: If C-acylation occurs, it is expected at the 4- or 6-position.
| Electrophile | Reagent | Expected Major Products (after N-protection) | Reference Reaction |
| R-C=O⁺ | Acyl halide / Lewis Acid (e.g., AlCl₃) | 4-Acyl-5-amino-2-ethoxypyridine, 6-Acyl-5-amino-2-ethoxypyridine | Friedel-Crafts acylation of activated heterocycles |
Generalized Experimental Protocol for Friedel-Crafts Acylation (with N-protection):
-
Protect the amino group of this compound (e.g., as an acetamide).
-
Dissolve the N-protected substrate in a suitable solvent (e.g., dichloromethane or nitrobenzene).
-
Add the Lewis acid catalyst (e.g., aluminum chloride) at a low temperature.
-
Add the acyl halide or anhydride dropwise.
-
Allow the reaction to stir at room temperature or with gentle heating.
-
Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.
-
Separate the organic layer, wash, dry, and concentrate.
-
Deprotect the amino group.
-
Purify the final product.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a milder method for introducing a formyl group onto electron-rich aromatic rings.[4][5][6][7][8][9][10] This reaction is expected to be successful with this compound.
Predicted Regioselectivity: Formylation is anticipated to occur at the 4- or 6-position.
| Electrophile | Reagent | Expected Major Products | Reference Reaction |
| Chloroiminium ion | POCl₃ / DMF | 4-Formyl-5-amino-2-ethoxypyridine, 6-Formyl-5-amino-2-ethoxypyridine | Vilsmeier-Haack reaction of electron-rich heterocycles |
Generalized Experimental Protocol for Vilsmeier-Haack Formylation:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.
-
Add a solution of this compound in DMF to the Vilsmeier reagent.
-
Heat the reaction mixture for a specified time.
-
Cool the mixture and pour it into a stirred mixture of ice and water.
-
Neutralize with a base (e.g., sodium hydroxide solution) and stir until the hydrolysis of the intermediate iminium salt is complete.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
Conclusion
This compound is a highly activated pyridine derivative poised for facile electrophilic substitution. The synergistic directing effects of the 5-amino and 2-ethoxy groups strongly favor the introduction of electrophiles at the 4- and 6-positions. While specific experimental data for this compound is not widely reported, the principles of electrophilic aromatic substitution on substituted pyridines allow for reliable predictions of its reactivity. The generalized protocols provided in this guide serve as a starting point for the development of specific synthetic procedures for the functionalization of this versatile building block. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and to optimize reaction conditions for various electrophilic transformations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. aml.iaamonline.org [aml.iaamonline.org]
- 10. Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
5-Amino-2-ethoxypyridine: A Pivotal Building Block for Selective Kinase Inhibitors in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Amino-2-ethoxypyridine has emerged as a valuable and versatile scaffold in medicinal chemistry, primarily serving as a key building block in the synthesis of sophisticated, biologically active molecules. Its inherent structural features—a nucleophilic amino group and an electron-donating ethoxy group on a pyridine core—provide a unique combination of reactivity and physicochemical properties. This makes it an ideal starting material for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This technical guide delves into the application of this compound in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors, providing detailed experimental protocols, quantitative biological data, and a mechanistic overview of their therapeutic action.
The Rise of Selective TYK2 Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are integral to the signaling pathways of numerous cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[2] The JAK-STAT signaling pathway is a primary cascade through which these extracellular signals are transduced to the nucleus to regulate gene expression.[3]
Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.[4] While broad-spectrum JAK inhibitors have shown therapeutic efficacy, they are often associated with side effects due to the high degree of homology in the ATP-binding site (the kinase domain, or JH1) across the JAK family.[5] This has driven the pursuit of more selective inhibitors. A promising strategy to achieve this selectivity is through the allosteric inhibition of the catalytically inactive pseudokinase domain (JH2), which is unique to each JAK family member.[6][7] By targeting the JH2 domain of TYK2, it is possible to develop highly selective inhibitors that modulate its activity without significantly affecting other JAKs.[8][9]
The JAK-STAT Signaling Pathway and TYK2's Role
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[10] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[11] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[2]
TYK2 is critically involved in the signaling of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[12] These cytokines are central to the pathogenesis of numerous autoimmune diseases, such as psoriasis, inflammatory bowel disease, and lupus.[7]
Synthesis of Pyridine-Based TYK2 Inhibitors: A General Workflow
The synthesis of selective TYK2 inhibitors often involves a multi-step process where the this compound scaffold is elaborated through a series of coupling and functional group transformations. A representative synthetic workflow is outlined below. This workflow is a generalized representation based on common synthetic strategies for this class of compounds.
Experimental Protocols
The following protocols are representative examples of the key synthetic transformations involved in the synthesis of pyridine-based TYK2 inhibitors.
Protocol 1: Halogenation of this compound
This procedure describes a general method for the introduction of a halogen atom onto the pyridine ring, which is a common step to prepare the scaffold for subsequent cross-coupling reactions.
-
Materials: this compound, N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), Acetonitrile (ACN).
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the halogenated intermediate.
-
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the halogenated pyridine intermediate with a suitable boronic acid or ester.
-
Materials: Halogenated pyridine intermediate, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., 1,4-dioxane/water mixture).
-
Procedure:
-
To a degassed solution of the halogenated pyridine intermediate (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add the palladium catalyst (0.05 eq) and the base (2.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the coupled biaryl intermediate.
-
Protocol 3: Amide Coupling
This final step typically involves the coupling of the biaryl intermediate with a carboxylic acid to form the final amide product.
-
Materials: Biaryl intermediate with a free amino group, Carboxylic acid, Coupling agent (e.g., HATU or EDC/HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF or DCM).
-
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in DMF, add the coupling agent (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the biaryl intermediate (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC or column chromatography to obtain the final selective TYK2 inhibitor.
-
Quantitative Data: In Vitro Activity of Selective TYK2 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative selective TYK2 inhibitors, including the clinical candidate deucravacitinib, which features a substituted aminopyridine scaffold. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or a specific cellular response.
| Compound | Target/Assay | IC₅₀ (nM) | Selectivity over other JAKs |
| Deucravacitinib | TYK2 JH2 Binding (HTRF) | 0.2 | Highly selective over JAK1, JAK2, and JAK3 JH1 domains |
| IL-23/IFNα Signaling (Cellular Assay) | 5 | ~1800-fold selective for TYK2 over JAK2 signaling[13] | |
| IL-12 induced IFN-γ production (hWB) | 13 | Potent and selective inhibition[14] | |
| Compound 30 | TYK2 JH2 Binding | - | Poor binding to JAK1, JAK2, and JAK3 JH1 domains (>1000 nM)[13] |
| pSTAT3 Inhibition (TYK2-dependent) | 1.9 | ~1800-fold selective for TYK2 over JAK2 signaling[13] |
hWB: human whole blood; HTRF: Homogeneous Time-Resolved Fluorescence
Conclusion
This compound and its analogs are invaluable building blocks in the design and synthesis of novel, selective kinase inhibitors. The development of allosteric TYK2 inhibitors targeting the JH2 domain exemplifies a successful strategy to achieve high selectivity within the JAK family, potentially leading to safer and more effective treatments for a range of autoimmune and inflammatory diseases. The synthetic methodologies and biological data presented in this guide underscore the importance of this chemical scaffold and provide a foundation for the future development of next-generation targeted therapies. The continued exploration of structure-activity relationships of this compound derivatives will undoubtedly fuel further innovation in medicinal chemistry.
References
- 1. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. [PDF] Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 11. researchgate.net [researchgate.net]
- 12. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activity Screening of a 5-Amino-2-ethoxypyridine Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The 5-Amino-2-ethoxypyridine moiety, in particular, offers a versatile platform for the development of novel therapeutic agents. Its amino group provides a key vector for chemical modification, allowing for the creation of diverse libraries of compounds with the potential for a wide range of biological activities. While this compound is primarily recognized as a valuable building block in pharmaceutical synthesis, this guide outlines a comprehensive strategy for the biological activity screening of a hypothetical library derived from this core structure.[1] This document provides detailed experimental protocols, data presentation formats, and conceptual frameworks for investigating the anticancer, antimicrobial, and anti-inflammatory potential of a this compound-based compound library.
Anticipated Biological Activities and Screening Strategies
Based on the known biological activities of structurally related aminopyridine and pyridine derivatives, a library of this compound compounds warrants screening for several key therapeutic areas. The following sections detail the rationale and proposed experimental approaches for each.
Anticancer Activity
Derivatives of aminopyridines and other pyridine-containing heterocycles have demonstrated significant potential as anticancer agents.[2][3] The proposed screening cascade for a this compound library would aim to identify compounds with cytotoxic or cytostatic effects against various cancer cell lines and to elucidate their potential mechanisms of action.
Experimental Protocols
-
Initial Cytotoxicity Screening (MTT Assay):
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal human cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds from the this compound library (typically ranging from 0.1 to 100 µM).
-
MTT Incubation: After 48-72 hours of incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Data Acquisition: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) values are determined.
-
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry):
-
Compound Treatment: Cancer cells are treated with lead compounds from the initial screen at their respective IC50 concentrations for 24-48 hours.
-
Cell Staining: For apoptosis analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, cells are fixed and stained with PI.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Data Presentation
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line (HEK293) IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) |
| 5A2E-001 | MCF-7 | 5.2 | >100 | >19.2 |
| 5A2E-002 | A549 | 12.8 | >100 | >7.8 |
| 5A2E-003 | HCT116 | 8.5 | 85.3 | 10.0 |
Hypothetical Signaling Pathway: Kinase Inhibition
Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the Bruton's tyrosine kinase (BTK) or Janus kinase (JAK).[4][5] A potential mechanism for a this compound derivative could involve the inhibition of a key kinase, leading to downstream effects on cell growth and apoptosis.
Antimicrobial Activity
The pyridine ring is a common feature in many antimicrobial agents.[6] A this compound library could yield novel compounds with activity against a range of bacterial and fungal pathogens.
Experimental Protocols
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):
-
Microorganism Preparation: Standardized suspensions of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension, and the plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
-
Subculturing: Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto agar plates.
-
Incubation: The plates are incubated to allow for the growth of any remaining viable microorganisms.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs).
-
Data Presentation
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5A2E-001 | 8 | 32 | 16 |
| 5A2E-002 | >64 | 16 | >64 |
| 5A2E-003 | 4 | 8 | 32 |
Experimental Workflow
Anti-inflammatory Activity
Certain pyridine derivatives have shown promise as anti-inflammatory agents. A this compound library could be screened for its ability to modulate inflammatory responses in cellular models.
Experimental Protocols
-
Nitric Oxide (NO) Production Assay in Macrophages:
-
Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of the test compounds.
-
Griess Assay: After 24 hours, the culture supernatant is collected, and the concentration of nitrite (a stable product of NO) is measured using the Griess reagent.
-
Data Analysis: The percentage inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.
-
-
Cytokine Release Assay (ELISA):
-
Cell Culture and Treatment: Similar to the NO assay, LPS-stimulated RAW 264.7 cells are treated with the test compounds.
-
ELISA: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The inhibition of cytokine release by the test compounds is determined.
-
Data Presentation
| Compound ID | NO Production Inhibition (%) at 10 µM | TNF-α Release Inhibition (%) at 10 µM | IL-6 Release Inhibition (%) at 10 µM |
| 5A2E-001 | 65.2 | 58.9 | 62.1 |
| 5A2E-002 | 23.5 | 15.8 | 19.4 |
| 5A2E-003 | 78.1 | 72.4 | 75.3 |
Hypothetical Signaling Pathway: NF-κB Inhibition
A common mechanism for anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of pro-inflammatory gene expression.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a framework for the systematic screening of a compound library based on this core structure. By employing the outlined experimental protocols for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify and characterize lead compounds. Further investigation into the structure-activity relationships and mechanisms of action of active compounds will be crucial for the optimization and development of new drug candidates. The provided data tables and pathway diagrams offer a template for organizing and interpreting the screening results, facilitating a comprehensive evaluation of the therapeutic potential of a this compound library.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
The Pivotal Role of 5-Amino-2-ethoxypyridine in the Synthesis of Modern Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
5-Amino-2-ethoxypyridine has emerged as a crucial intermediate in the synthesis of a variety of agrochemicals, offering a versatile scaffold for the development of potent insecticides and herbicides. Its unique molecular structure, featuring a reactive amino group and an ethoxy substituent on a pyridine ring, provides a valuable platform for constructing complex, biologically active molecules. This technical guide delves into the significant role of this compound in agrochemical synthesis, providing insights into its application, reaction pathways, and the biological efficacy of its derivatives.
Core Applications in Agrochemical Synthesis
This compound is primarily utilized as a key building block in the production of innovative crop protection agents. The presence of the amino group allows for a wide range of chemical modifications, making it an ideal starting material for creating diverse libraries of compounds for high-throughput screening.
Insecticide Synthesis
The pyridine moiety is a well-established pharmacophore in numerous insecticides. This compound serves as a precursor for the synthesis of various insecticidal compounds, particularly those targeting the central nervous system of insects. While specific commercial insecticides directly synthesized from this compound are not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of phenylpyrazole insecticides, such as Ethiprole, is notable. The general synthetic approach often involves the diazotization of the amino group followed by coupling reactions to introduce other functional moieties, or condensation reactions to form heterocyclic systems.
A plausible synthetic pathway for a hypothetical phenylpyrazole insecticide starting from this compound is outlined below. This pathway is illustrative of the chemical transformations this intermediate can undergo.
Caption: Hypothetical synthesis of a phenylpyrazole insecticide.
Herbicide Synthesis
The structural framework of this compound is also amenable to the synthesis of novel herbicides. Pyridine-based herbicides are known to exhibit a broad spectrum of activity against various weed species. The amino group of this compound can be readily converted into other functional groups, such as ureas, sulfonamides, or amides, which are common toxophores in herbicidal molecules. These modifications can lead to compounds that inhibit essential plant enzymes or disrupt critical metabolic pathways.
Experimental Protocols and Data
While detailed, publicly available experimental protocols for the direct synthesis of commercial agrochemicals from this compound are scarce, the following sections provide representative methodologies for key chemical transformations involving this intermediate, based on analogous reactions reported in the literature.
General Procedure for Diazotization and Azide Formation
A common transformation of this compound involves the conversion of the amino group to an azide via a diazonium salt intermediate. This azide can then be used in various cycloaddition reactions.
Experimental Protocol:
-
Diazotization: this compound (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid (2.5 eq) at 0-5 °C.
-
An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.
-
Azide Formation: A solution of sodium azide (1.2 eq) in water is then added slowly to the diazonium salt solution at 0-5 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
| Reactant/Reagent | Molar Ratio |
| This compound | 1.0 |
| Hydrochloric Acid | 2.5 |
| Sodium Nitrite | 1.1 |
| Sodium Azide | 1.2 |
Table 1: Molar ratios for a typical diazotization-azidation reaction.
Synthesis of a Hypothetical Pyridine-Urea Herbicide
The reaction of this compound with an isocyanate is a straightforward method to produce pyridine-urea derivatives, a class of compounds known for their herbicidal activity.
Caption: Synthesis of a hypothetical pyridine-urea herbicide.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a dry aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere, the corresponding aryl isocyanate (1.05 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the desired pyridine-urea product.
| Starting Material | Product | Typical Yield |
| This compound | N-(2-ethoxypyridin-5-yl)-N'-(aryl)urea | 85-95% |
Table 2: Expected yield for the synthesis of a pyridine-urea derivative.
Biological Activity of Derivatives
The biological activity of agrochemicals derived from this compound is highly dependent on the specific functional groups introduced and the overall molecular structure. For instance, phenylpyrazole derivatives are known to be potent insecticides that act as non-competitive blockers of the gamma-aminobutyric acid (GABA) receptor in insects, leading to central nervous system disruption. Pyridine-urea herbicides typically inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.
The following table summarizes the hypothetical biological activity of agrochemical classes that can be synthesized from this compound.
| Agrochemical Class | Target Pest/Weed | Mode of Action | Expected Efficacy |
| Phenylpyrazole Insecticides | Chewing and sucking insects | GABA receptor antagonist | High |
| Pyridine-Urea Herbicides | Broadleaf weeds | ALS inhibitor | High |
| Pyridine-Sulfonamide Fungicides | Fungal pathogens | Varies (e.g., enzyme inhibition) | Moderate to High |
Table 3: Hypothetical biological activity of agrochemicals derived from this compound.
Conclusion
This compound is a valuable and versatile intermediate in the field of agrochemical synthesis. Its inherent reactivity and the ability to introduce a wide array of functional groups make it a cornerstone for the development of novel insecticides, herbicides, and potentially fungicides. The synthetic pathways and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals to explore the full potential of this important building block in creating the next generation of crop protection solutions. Further research into the direct synthesis of commercial agrochemicals from this precursor is warranted to fully elucidate its industrial significance.
The Coordination Chemistry of 5-Amino-2-ethoxypyridine with Transition Metals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-ethoxypyridine is a versatile heterocyclic ligand poised for significant applications in coordination chemistry, particularly in the development of novel therapeutic agents and advanced materials. Its unique electronic and structural features, arising from the interplay of the pyridine ring, the electron-donating amino group, and the ethoxy substituent, make it a compelling candidate for the synthesis of a diverse array of transition metal complexes. This technical guide provides a comprehensive overview of the anticipated coordination behavior of this compound with transition metals. In the absence of extensive literature dedicated specifically to this ligand, this guide draws upon established principles of coordination chemistry and presents analogous data from closely related substituted pyridine complexes. It covers generalized synthetic protocols, expected structural and spectroscopic characteristics, thermal properties, and potential applications in drug development, offering a predictive framework for researchers entering this promising area of study.
Introduction
Transition metal complexes are at the forefront of innovation in medicinal inorganic chemistry and materials science.[1] The ability to fine-tune the geometric and electronic properties of a metal center through ligand design is paramount to developing complexes with targeted functionalities, such as catalytic activity, specific biological interactions, or desired photophysical properties.
This compound emerges as a ligand of considerable interest. The pyridine nitrogen atom provides a primary coordination site, while the exocyclic amino group can also participate in coordination, potentially leading to chelation or bridging behavior. The ethoxy group, through its electronic influence on the pyridine ring, can modulate the ligand's donor properties. This combination of functionalities suggests that this compound can form stable and structurally diverse complexes with a wide range of transition metals. Such complexes are anticipated to be valuable in pharmaceutical development, where pyridine derivatives are known to be key building blocks for biologically active molecules.[2]
General Coordination Behavior of this compound
This compound is expected to act as a monodentate or bidentate ligand. As a monodentate ligand, it will coordinate to the metal center (M) through the lone pair of electrons on the pyridine nitrogen atom. In a bidentate mode, it could form a chelate ring by coordinating through both the pyridine nitrogen and the nitrogen of the amino group. The preferred coordination mode will depend on several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands.
Caption: Potential coordination modes of this compound with a transition metal center (M).
Synthesis of Transition Metal Complexes: A Generalized Protocol
While specific protocols for this compound are not widely published, a general and adaptable method for the synthesis of transition metal complexes with substituted pyridine ligands can be proposed. This protocol is based on established procedures for similar ligands.[3][4]
Experimental Protocol:
-
Ligand Solution Preparation: Dissolve this compound (2 molar equivalents) in a suitable solvent such as ethanol or methanol. Gentle warming may be required to ensure complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the transition metal salt (e.g., MCl₂, M(NO₃)₂, where M = Cu(II), Co(II), Ni(II), Zn(II)) (1 molar equivalent) in the same solvent.
-
Reaction Mixture: Slowly add the ligand solution to the metal salt solution with constant stirring.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for several hours (e.g., 2-6 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation of the Complex: The resulting colored precipitate is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-polar solvent like diethyl ether.
-
Drying: The isolated complex is dried in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂) or in a vacuum oven at a moderate temperature.
-
Crystallization (Optional): Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex in an appropriate solvent or by solvent diffusion techniques.
Caption: A typical workflow for the synthesis and isolation of transition metal complexes.
Structural Characterization
The characterization of newly synthesized complexes is crucial to determine their structure and purity. This is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are expected. The table below summarizes the anticipated IR spectral data for this compound complexes, based on data from analogous aminopyridine complexes.[4][5]
| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Coordinated Ligand (Approx. cm⁻¹) | Interpretation |
| ν(N-H) of amino group | 3400-3200 | Shift to lower frequency | Indicates involvement of the amino group in coordination or hydrogen bonding. |
| δ(N-H) of amino group | ~1620 | Shift | Confirms changes in the electronic environment of the amino group. |
| Pyridine ring vibrations (C=C, C=N) | 1600-1400 | Shifts in frequency and intensity | Indicates coordination through the pyridine nitrogen. |
| ν(M-N) | - | 600-400 | Appearance of new bands confirms the formation of a metal-nitrogen bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of diamagnetic complexes in solution. Coordination to a metal center will cause shifts in the resonance of the ligand's protons and carbons.
-
¹H NMR: The protons of the pyridine ring and the amino group are expected to show downfield shifts upon coordination due to the deshielding effect of the metal ion.
-
¹³C NMR: Similar downfield shifts are anticipated for the carbon atoms of the pyridine ring, particularly those adjacent to the coordinating nitrogen atom.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a complex, including bond lengths, bond angles, and the overall coordination geometry. While no crystal structures for this compound complexes are currently available in the searched literature, data from complexes with other aminopyridine ligands can provide insight into the expected structural parameters.[6][7]
The following table presents representative crystallographic data for transition metal complexes with related aminopyridine ligands.
| Complex | Metal Ion | Coordination Geometry | M-N(pyridine) (Å) | M-N(amino) (Å) | Reference |
| [Cu(3-aminopyridine)₂(NCS)₂] | Cu(II) | Square Planar | ~2.0 | - | [6] |
| [Cd(4-aminopyridine)₂(NCS)Cl] | Cd(II) | Octahedral | ~2.3 | - | [6] |
| catena-{[Ni(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} | Ni(II) | Octahedral | ~2.1 | ~2.1 | [7] |
| mer-[Co(3-ampy)₃(N₃)₃] | Co(III) | Octahedral | ~1.9-2.0 | - | [7] |
Note: This table provides data for analogous compounds to illustrate typical bond lengths and coordination geometries.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of coordination complexes and to identify the temperature ranges of decomposition. For hydrated complexes, the initial weight loss typically corresponds to the removal of water molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue.[8][9][10]
| Complex Type (Hypothetical) | Temperature Range (°C) | Mass Loss Event |
| [M(5-AEP)₂(H₂O)₂]Cl₂ (5-AEP = this compound) | 100-200 | Loss of coordinated water molecules. |
| >250 | Decomposition of the this compound ligand. | |
| >500 | Formation of metal oxide residue. |
Note: This table presents a hypothetical decomposition pattern based on general observations for similar complexes.
Applications in Drug Development
Transition metal complexes are increasingly being investigated as therapeutic agents, offering novel mechanisms of action compared to purely organic drugs.[1][11] Complexes of ligands containing pyridine and amine functionalities have shown promising antimicrobial and anticancer activities.[2][12]
The enhanced biological activity of metal complexes compared to the free ligands is often attributed to chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates its transport across the lipid membranes of cells, such as those of bacteria or cancer cells.
Caption: A generalized pathway illustrating the potential antimicrobial mechanism of a metal complex.
Given the biological relevance of pyridine derivatives, it is plausible that transition metal complexes of this compound could exhibit significant antimicrobial or anticancer properties. Further research is warranted to synthesize and screen these complexes for their biological activity.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand in coordination chemistry. Based on the extensive research on related aminopyridine systems, it is anticipated that this ligand will form stable and structurally diverse complexes with a variety of transition metals. This technical guide provides a foundational and predictive overview of the synthesis, characterization, and potential applications of these complexes.
The clear next step for the scientific community is to undertake systematic experimental investigations. The synthesis and isolation of this compound complexes with first-row transition metals, followed by thorough spectroscopic and crystallographic characterization, are essential to validate the predictions outlined in this guide. Furthermore, screening these novel complexes for their catalytic and biological activities, particularly as antimicrobial and anticancer agents, could unveil new avenues for the development of advanced materials and next-generation therapeutics. The foundation is laid, and the potential for discovery in the coordination chemistry of this compound is substantial.
References
- 1. scispace.com [scispace.com]
- 2. Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. chemrxiv.org [chemrxiv.org]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
5-Amino-2-ethoxypyridine: A Versatile Building Block for Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-ethoxypyridine is a substituted pyridine derivative that is gaining recognition as a versatile building block in the realm of material science.[1] Its unique molecular architecture, featuring a reactive amino group and an electron-donating ethoxy group on a pyridine ring, imparts desirable properties to a variety of polymers and coatings. This guide provides a comprehensive overview of the applications of this compound in material science, focusing on its role in the development of high-performance polymers with enhanced thermal stability, mechanical strength, and corrosion resistance. While direct, extensive research on polymers derived exclusively from this compound is emerging, this guide will draw upon data from closely related pyridine-containing polymers to illustrate its potential and provide a foundation for future research and development.
Core Applications in Material Science
The incorporation of this compound into polymer backbones can significantly enhance the material's properties. The pyridine ring, with its aromaticity and nitrogen heteroatom, contributes to thermal stability and can improve solubility.[2] The amino group serves as a key functional handle for polymerization reactions, most notably in the synthesis of polyimides and other high-performance polymers.
High-Performance Polyimides
Polyimides are a class of polymers known for their exceptional thermal and chemical resistance, as well as their excellent mechanical properties. The introduction of a pyridine moiety into the polyimide backbone has been shown to further enhance these characteristics. While specific data for polyimides derived from this compound is not widely published, studies on analogous pyridine-containing polyimides provide valuable insights into the expected performance.
Table 1: Thermal and Mechanical Properties of Representative Pyridine-Containing Polyimide Films
| Polymer Reference | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5%) (°C) | 10% Weight Loss Temperature (T10%) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Polyimide from 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propane and PMDA | 236 | 470 | 499 | 72 | 1.8 | 5 |
| Polyimide from 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propane and BTDA | 300 | 492 | 515 | 90 | 2.4 | 12 |
Source: Adapted from data on polyimides containing a pyridine ring.[3]
The data in Table 1 demonstrates that pyridine-containing polyimides exhibit high glass transition temperatures and thermal decomposition temperatures, indicating their suitability for applications in demanding environments. Furthermore, they possess impressive mechanical strength and modulus. It is anticipated that polyimides synthesized using this compound as a diamine monomer would exhibit similarly robust thermal and mechanical properties.
Corrosion Resistant Coatings
The nitrogen atom in the pyridine ring can coordinate with metal surfaces, making pyridine derivatives effective corrosion inhibitors. When incorporated into a polymer coating, these functionalities can provide a protective barrier against corrosive agents. While specific studies on corrosion-resistant coatings formulated with this compound are limited, the principle of using pyridine-containing polymers for this purpose is well-established.
Experimental Protocols
Synthesis of a Polyimide from this compound (Proposed)
This section outlines a plausible experimental protocol for the synthesis of a polyimide using this compound as the diamine monomer and a commercially available dianhydride, such as Pyromellitic dianhydride (PMDA). This protocol is based on established methods for polyimide synthesis.
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve a stoichiometric amount of this compound in anhydrous NMP.
-
Slowly add an equimolar amount of PMDA to the solution with stirring. The reaction is typically carried out at room temperature for 24 hours to form the poly(amic acid) solution.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a glass substrate.
-
Thermal Imidization: Place the cast film in a vacuum oven and subject it to a staged heating process. A typical cycle might be:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
Characterization: The resulting polyimide film can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm imidization, thermogravimetric analysis (TGA) to assess thermal stability, and tensile testing to determine mechanical properties.
Electropolymerization of this compound (Proposed)
Electropolymerization offers a method to deposit thin, uniform polymer films onto conductive substrates. This proposed protocol is based on general procedures for the electropolymerization of aminopyridine derivatives.
Materials:
-
This compound
-
Supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile)
-
Working electrode (e.g., glassy carbon, platinum, or indium tin oxide-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Electrolyte Preparation: Prepare a solution of this compound in the supporting electrolyte solution at a concentration typically in the range of 10-50 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the prepared solution.
-
Electropolymerization: Apply a potential to the working electrode using a potentiostat. The potential can be applied either potentiostatically (at a constant potential) or potentiodynamically (by cycling the potential between set limits). The potential range should be chosen to oxidize the monomer without degrading the resulting polymer film.
-
Film Characterization: The resulting polymer film can be characterized in situ using electrochemical techniques such as cyclic voltammetry to assess its redox activity. Ex situ characterization can be performed using techniques like FTIR, UV-Vis spectroscopy, and scanning electron microscopy (SEM) to determine the film's structure and morphology.
Visualizations
Logical Workflow for Polyimide Synthesis
Caption: Workflow for the synthesis of a polyimide film.
Experimental Setup for Electropolymerization
References
5-Amino-2-ethoxypyridine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety and handling precautions for 5-Amino-2-ethoxypyridine (CAS No. 52025-34-0). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates data from its close structural analog, 5-Amino-2-methoxypyridine, to provide a comprehensive safety profile.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. Based on data from analogous compounds, it is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1] It may also cause respiratory irritation.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and ensure proper response in case of accidental contact.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][4] |
| P264 | Wash skin thoroughly after handling.[2][3][4] |
| P271 | Use only outdoors or in a well-ventilated area.[3][4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[3][4] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[1] |
| P321 | Specific treatment (see supplemental first aid instruction on this label). |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] |
| P362 | Take off contaminated clothing and wash before reuse.[1] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P405 | Store locked up.[1][2][3] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Appearance | Reddish brown crystalline powder.[5] |
| Molecular Formula | C₇H₁₀N₂O[5] |
| Molecular Weight | 138.17 g/mol [5] |
| CAS Number | 52025-34-0[5] |
| Storage Temperature | 0-8 °C[5] |
Toxicological Information
While specific toxicological studies on this compound are limited, data from analogous aminopyridine compounds suggest potential toxicity. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[7]
| Toxicity Profile | Data |
| Acute Oral Toxicity | For the related compound 5-Amino-2-methoxypyridine, the LD50 (oral, mouse) is 1,250 mg/kg.[2] Aminopyridines are generally considered toxic if swallowed.[8][9] A case of poisoning from inhaling 5-amino-2-(trifluoromethyl)pyridine resulted in severe symptoms, including methemoglobinemia and toxic encephalopathy.[10] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory Sensitization | May cause respiratory irritation.[1] |
| Germ Cell Mutagenicity | No data available for this compound. However, studies on 4-aminopyridine in Salmonella typhimurium showed no mutagenic activity.[11] |
| Carcinogenicity | No data available. For 5-Amino-2-methoxypyridine, no component at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory system irritation.[6][12] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, based on standard methodologies for similar compounds, the following general protocols would likely be employed.
Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
This method is a sequential dosing procedure that allows for the estimation of the LD50 with a reduced number of animals.
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single-sex (typically females) are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize.
-
Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: The dosing of the next animal is adjusted up or down depending on the outcome for the previously dosed animal.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: A suitable cell line is cultured in a 96-well plate and allowed to adhere.
-
Compound Exposure: The cells are then exposed to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.
-
Compound Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[13]
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3][4][14]
-
Ensure that eyewash stations and safety showers are readily accessible.[15]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][6]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[16] Contaminated clothing should be removed and washed before reuse.[3]
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]
Handling Procedures
Storage
-
Store at the recommended temperature of 0-8 °C.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[12][15]
-
Store in a locked cabinet or area accessible only to authorized personnel.[2][3]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][12] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[2][8] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9]
-
Specific Hazards: Hazardous combustion products may include carbon oxides and nitrogen oxides.[12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][12]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE to prevent contact with the skin, eyes, and inhalation of dust or vapors.[2][4][8]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[2]
-
Containment and Cleaning: For solids, sweep up and shovel into a suitable container for disposal. For liquids, absorb with an inert material and place in a sealed container for disposal.[2][12] Avoid generating dust.[8][16]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be treated as hazardous waste and disposed of at an approved waste disposal facility.[3]
Visualized Workflows
Standard Laboratory Handling Workflow
References
- 1. 52025-34-0 this compound AKSci Q100 [aksci.com]
- 2. 5-Amino-2-methoxypyridine - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-氨基-2-甲氧基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lobachemie.com [lobachemie.com]
- 10. mdpi.com [mdpi.com]
- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
Methodological & Application
Synthesis of 5-Amino-2-ethoxypyridine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of 5-Amino-2-ethoxypyridine, a key intermediate in pharmaceutical and agrochemical research, from its nitro precursor, 2-ethoxy-5-nitropyridine. The reduction of the aromatic nitro group is a critical transformation, and this document outlines two primary methodologies: catalytic hydrogenation and chemical reduction. Detailed experimental procedures, comparative quantitative data, and safety considerations are presented to assist researchers in selecting and performing the optimal synthesis route for their specific needs.
Introduction
This compound serves as a vital building block in the synthesis of a variety of biologically active molecules. Its structure, featuring an ethoxy group and an amino group on a pyridine ring, offers versatile handles for further chemical modification. The most common and direct route to this compound is the reduction of the corresponding nitro compound, 2-ethoxy-5-nitropyridine. The choice of reduction method can significantly impact yield, purity, and scalability. This document details two robust and widely used methods: catalytic hydrogenation using Palladium on carbon (Pd/C) and chemical reduction using iron in an acidic medium.
Reaction Pathway
The overall transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).
Caption: General reaction scheme for the synthesis of this compound.
Comparative Data of Reduction Methods
The selection of a reduction method often depends on factors such as available equipment, desired scale, and sensitivity of other functional groups in the molecule. Below is a summary of common methods with typical reaction parameters and reported yields for analogous reactions.
| Method | Catalyst/Reagent | Solvent(s) | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C | Methanol | Room Temperature | 1-4 | 2-6 | >95 |
| Catalytic Hydrogenation | Raney Nickel | Ethanol/Water | 25-80 | 1-50 | 2-12 | 90-98 |
| Chemical Reduction | Iron powder / Acetic Acid | Ethanol/Water | Reflux | Atmospheric | 1-4 | 85-95 |
Note: The data presented is a compilation from various sources for the reduction of similar nitroaromatic compounds and should be considered as a guideline. Optimization for the specific substrate, 2-ethoxy-5-nitropyridine, may be required to achieve optimal results.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using 10% Palladium on Carbon (Pd/C)
This method is often preferred for its high efficiency, clean reaction profile, and ease of product isolation.
Materials:
-
2-ethoxy-5-nitropyridine
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Celite® or another filtration aid
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Reactor Setup: In a suitable hydrogenation vessel, dissolve 2-ethoxy-5-nitropyridine (1.0 eq) in methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (typically 1-5 mol% of Pd).
-
Hydrogenation: Seal the reactor and purge the system with hydrogen gas 2-3 times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-4 atm) and begin vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. It is recommended to wash the filter cake with a small amount of methanol and then quench it with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Workflow for Catalytic Hydrogenation.
Protocol 2: Chemical Reduction using Iron and Acetic Acid
This classical method is a cost-effective alternative to catalytic hydrogenation and is well-suited for large-scale synthesis.
Materials:
-
2-ethoxy-5-nitropyridine
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium carbonate or Sodium hydroxide solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-ethoxy-5-nitropyridine (1.0 eq) in a mixture of ethanol and water.
-
Addition of Acid and Iron: Add glacial acetic acid to the suspension, followed by the portion-wise addition of iron powder (typically 3-5 eq). The addition of iron is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition of iron is complete, heat the reaction mixture to reflux and maintain for the required time (typically 1-4 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter off the iron salts. Wash the filter cake with ethanol.
-
Neutralization: Combine the filtrate and washings and carefully neutralize the mixture with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is basic (pH 8-9).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The product can be purified by recrystallization or column chromatography.
Caption: Workflow for Chemical Reduction.
Safety Precautions
-
Catalytic Hydrogenation: Palladium on carbon is flammable and can be pyrophoric, especially when dry. Handle the catalyst in an inert atmosphere and do not allow it to dry on filter paper or in the air. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated fume hood.
-
Chemical Reduction with Iron: The reaction can be exothermic, especially during the addition of iron powder. Ensure adequate cooling is available. The neutralization step can generate gas (CO₂) if sodium carbonate is used; perform this step slowly in a well-ventilated area.
Conclusion
The synthesis of this compound from 2-ethoxy-5-nitropyridine can be effectively achieved by both catalytic hydrogenation and chemical reduction methods. Catalytic hydrogenation with Pd/C generally offers higher yields and cleaner reactions, while chemical reduction with iron is a robust and economical alternative, particularly for larger-scale syntheses. The choice of method should be based on the specific requirements of the research or development project, taking into account factors such as scale, available equipment, and cost. The detailed protocols and comparative data provided in this application note serve as a comprehensive guide for researchers to successfully synthesize this important chemical intermediate.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 5-Bromo-2-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-ethoxypyridine with various arylboronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of 5-aryl-2-ethoxypyridine derivatives, which are important scaffolds in the development of novel therapeutic agents.
The Suzuki-Miyaura coupling offers a powerful and versatile method for the formation of carbon-carbon bonds, demonstrating broad functional group tolerance and typically high yields.[1] The protocols provided herein are based on established methodologies for structurally similar substituted pyridines and are intended to serve as a robust starting point for optimization.
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-ethoxypyridine to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond of the 5-aryl-2-ethoxypyridine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Key Reaction Parameters and Optimization
Several factors can influence the success and efficiency of the Suzuki coupling of 5-bromo-2-ethoxypyridine. Careful consideration and optimization of the following parameters are crucial for achieving high yields and purity.
-
Palladium Catalyst and Ligand: The choice of the palladium precursor and the associated ligand is critical. Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂. For less reactive substrates, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ can be beneficial.[3]
-
Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[4] The choice of base can be substrate-dependent, and screening of different bases may be necessary.
-
Solvent System: A mixture of an organic solvent and an aqueous solution is typically employed. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water.[1][5] The solvent choice can affect the solubility of the reactants and the overall reaction rate.
-
Reaction Temperature: The reaction temperature can range from room temperature to reflux, with typical temperatures between 80-110°C.[6][7] Microwave irradiation can also be employed to accelerate the reaction.[8]
-
Inert Atmosphere: As the palladium catalyst can be sensitive to oxygen, it is essential to perform the reaction under an inert atmosphere, such as nitrogen or argon.[6]
Data Presentation: Reaction Conditions for Structurally Similar Substrates
The following table summarizes typical reaction conditions for the Suzuki coupling of various bromo- and chloro-substituted pyridines and other heterocycles, which can serve as a guide for the optimization of the reaction with 5-bromo-2-ethoxypyridine.
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | ~70-80 |
| 3-Chloro-5-fluoro-2-methoxypyridine | Various arylboronic acids | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | Not specified |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Various arylboronic acids | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5) | K₂CO₃ or K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 80-100 | Not specified | Not specified |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (3) / SPhos (6-18) | Na₃PO₄ | Toluene/H₂O | 100 | 16-24 | Low (3-15) |
| 2-Bromo-5-(2-ethylhexyl)thiophene | Various arylboronic acids | Pd(PPh₃)₄ (1-5) | K₂CO₃ or K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Not specified |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of 5-bromo-2-ethoxypyridine. Optimization of these conditions may be necessary for specific arylboronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely used and effective method for the coupling of aryl bromides.[9]
Materials:
-
5-Bromo-2-ethoxypyridine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask or reaction tube, add 5-bromo-2-ethoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2-ethoxypyridine.
Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand
For less reactive arylboronic acids or to improve reaction efficiency, a more active catalyst system can be employed.[3]
Materials:
-
5-Bromo-2-ethoxypyridine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane/Water (5:1)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a dry Schlenk flask, combine 5-bromo-2-ethoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of the organic solvent.
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe, followed by the catalyst premix.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling.
References
Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors Utilizing a 5-Alkoxy-2-aminopyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel kinase inhibitors based on a 5-alkoxy-2-aminopyridine core structure. The methodologies outlined are adapted from the successful synthesis of potent and selective irreversible inhibitors of Bruton's Tyrosine Kinase (BTK), a clinically validated target in the treatment of various B-cell malignancies. While the specific protocols are based on the use of 5-phenoxy-2-aminopyridine as the starting material, the synthetic routes and biological assays are highly relevant for researchers utilizing the structurally similar 5-Amino-2-ethoxypyridine.
Introduction to 5-Alkoxy-2-aminopyridine in Kinase Inhibitor Design
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 5-amino group provides a convenient handle for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties. The alkoxy group at the 2-position can influence the electronic properties of the pyridine ring and provide a vector for further chemical modification.
This guide focuses on the synthesis of irreversible BTK inhibitors, which covalently bind to a specific cysteine residue (Cys481) in the active site of BTK, leading to prolonged target engagement and potent inhibition of B-cell receptor (BCR) signaling.[1]
Data Presentation
The following tables summarize the in vitro biological activity of a series of synthesized 5-phenoxy-2-aminopyridine derivatives as BTK inhibitors. This data is crucial for understanding the structure-activity relationships and guiding the design of novel inhibitors based on the 5-alkoxy-2-aminopyridine scaffold.
Table 1: In Vitro Activity of 5-Phenoxy-2-aminopyridine Derivatives against BTK
| Compound ID | Modification on the 5-amino group | BTK IC50 (nM) |
| 1a | 4-acryloylpiperazin-1-yl | 15.3 |
| 1b | 4-acryloyl-3-methylpiperazin-1-yl | 8.7 |
| 1c | 4-acryloyl-3,5-dimethylpiperazin-1-yl | 5.2 |
| 1d | 4-acryloyl-2,6-dimethylpiperazin-1-yl | 25.1 |
| 2a | 2-acryloyl-1,2,3,4-tetrahydroisoquinolin-7-yl | 3.5 |
| 2b | N-(1-acryloylpiperidin-4-yl)aniline | 1.8 |
Data adapted from Lee et al., Int. J. Mol. Sci. 2020, 21(21), 8006.[1]
Table 2: Kinase Selectivity Profile of a Representative Compound (2b)
| Kinase | IC50 (nM) |
| BTK | 1.8 |
| EGFR | >1000 |
| JAK3 | >1000 |
| TEC | 25.6 |
| BMX | 8.9 |
Data adapted from Lee et al., Int. J. Mol. Sci. 2020, 21(21), 8006.[1]
Signaling Pathway
The synthesized compounds are designed to inhibit Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream signaling molecules, including BTK. Activated BTK plays a crucial role in B-cell proliferation, survival, and differentiation. Irreversible inhibition of BTK by the synthesized compounds blocks this signaling cascade, thereby inhibiting the growth and survival of malignant B-cells.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the Point of Inhibition.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the BTK inhibitors and their in vitro evaluation.
Protocol 1: Synthesis of the Kinase Inhibitor Core Structure
This protocol describes the synthesis of the key intermediate, a 5-(substituted amino)-2-phenoxypyridine, via a Buchwald-Hartwig amination. This methodology can be adapted for this compound by substituting it for 5-bromo-2-phenoxypyridine.
Caption: Synthesis of the Core Intermediate via Buchwald-Hartwig Amination.
Materials:
-
5-Bromo-2-phenoxypyridine (or 5-bromo-2-ethoxypyridine)
-
Desired amine (e.g., piperazine, 1,2,3,4-tetrahydroisoquinoline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add 5-bromo-2-phenoxypyridine (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and BINAP (0.03 eq).
-
Add palladium(II) acetate (0.02 eq) to the flask.
-
Add anhydrous toluene to the flask and stir the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-(substituted amino)-2-phenoxypyridine intermediate.
Protocol 2: Final Acrylamide Moiety Installation
This protocol describes the coupling of the synthesized core structure with acryloyl chloride to install the electrophilic "warhead" for irreversible binding.
Caption: Final Step: Installation of the Acrylamide Warhead.
Materials:
-
5-(Substituted amino)-2-phenoxypyridine intermediate from Protocol 1
-
Acryloyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5-(substituted amino)-2-phenoxypyridine intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under an argon atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the target kinase, BTK.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Materials:
-
Recombinant human BTK enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized kinase inhibitors
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized kinase inhibitors in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
These protocols provide a solid foundation for the synthesis and evaluation of novel kinase inhibitors derived from the 5-alkoxy-2-aminopyridine scaffold. Researchers are encouraged to adapt and optimize these methods for their specific target kinases and synthetic routes.
References
Application Notes and Protocols for HPLC Purification of 5-Amino-2-ethoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 5-Amino-2-ethoxypyridine and its derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined below are intended to serve as a comprehensive guide for achieving high purity of these compounds, which are valuable intermediates in pharmaceutical research and development.[1] The protocols cover both achiral (reversed-phase) and chiral separations, from analytical method development to preparative scale-up.
Introduction
This compound and its derivatives are key building blocks in medicinal chemistry, particularly in the synthesis of compounds targeting neurological disorders.[1] Achieving high purity of these intermediates is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredients (APIs). HPLC is a powerful technique for the purification of such pharmaceutical intermediates.[2] This guide provides a systematic approach to developing robust HPLC purification methods for this class of compounds.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of the target compound and its potential impurities is fundamental to developing an effective purification strategy.
Physicochemical Properties:
While specific experimental data for this compound is limited, properties can be estimated from its close analog, 5-Amino-2-methoxypyridine. These parameters are crucial for selecting the appropriate column, mobile phase, and pH.
| Property | Estimated Value/Characteristic | Significance for HPLC Method Development |
| Molecular Weight | 138.17 g/mol | Influences diffusion and chromatographic behavior. |
| pKa | ~4.33 (for 5-Amino-2-methoxypyridine) | The basic nature of the amino group dictates that a mobile phase pH below ~3.3 will ensure the compound is in its protonated, more polar form, which is often beneficial for retention and peak shape in reversed-phase chromatography. |
| UV Absorbance | Expected λmax ~240-250 nm and ~290-300 nm | Aromatic amines typically exhibit multiple UV absorbance maxima. A wavelength of around 254 nm is a good starting point for detection. For higher sensitivity, the specific λmax should be determined experimentally. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile), slightly soluble in water. | Guides the choice of sample solvent and mobile phase composition. The sample should be dissolved in a solvent compatible with the mobile phase to ensure good peak shape. |
Potential Impurities:
The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reduction of a nitro-group precursor. Potential impurities may include:
-
Unreacted Starting Materials: e.g., 2-Ethoxy-5-nitropyridine.
-
Intermediates: e.g., hydroxylamine or azo compounds from incomplete reduction.
-
Byproducts: From side reactions during synthesis.
-
Isomers: Positional isomers that may have formed during synthesis.
-
Degradation Products: The amino group can be susceptible to oxidation.
Achiral Purification by Preparative Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common method for the purification of moderately polar organic compounds like this compound.
Analytical Method Development
The first step in developing a preparative method is to establish a robust analytical method to separate the target compound from its impurities.[2]
Typical Analytical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or Formic Acid |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) |
Scaling Up to Preparative HPLC
Once a satisfactory analytical separation is achieved, the method can be scaled up for preparative purification. The primary goal is to maintain the resolution of the target compound from its closest eluting impurities while maximizing throughput.[2][3]
Scaling Factor Calculation:
The flow rate and injection volume can be scaled geometrically based on the column cross-sectional area:
Scaling Factor = (ID_prep / ID_anal)²
Where:
-
ID_prep = Inner diameter of the preparative column
-
ID_anal = Inner diameter of the analytical column
Example Scaling from Analytical to Preparative:
| Parameter | Analytical (4.6 mm ID) | Preparative (21.2 mm ID) |
| Scaling Factor | - | (21.2 / 4.6)² ≈ 21.2 |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 100 µL | 2.12 mL |
| Gradient Time | Maintained | Maintained |
Loading Study
A loading study is performed to determine the maximum amount of crude material that can be loaded onto the preparative column without compromising the purity of the collected fractions.[4] This is achieved by incrementally increasing the injection volume or sample concentration until the resolution between the target peak and its adjacent impurities is no longer acceptable.[3]
Quantitative Data from a Representative Loading Study:
| Injection Number | Sample Load (mg) | Purity of Target (%) | Recovery of Target (%) |
| 1 | 50 | >99 | 95 |
| 2 | 100 | >99 | 93 |
| 3 | 150 | 98.5 | 90 |
| 4 | 200 | 97.0 | 88 |
Experimental Protocol: Preparative RP-HPLC
-
System Preparation:
-
Equilibrate the preparative HPLC system with the chosen mobile phase.
-
Ensure the system is free of leaks and the pressure is stable.
-
-
Sample Preparation:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile, or DMSO if necessary).
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Purification Run:
-
Inject the prepared sample onto the preparative column.
-
Run the gradient method as determined during the scaling-up process.
-
Monitor the separation using a UV detector.
-
-
Fraction Collection:
-
Collect fractions corresponding to the target compound's peak. Fraction collection can be triggered by time, UV threshold, or mass spectrometry signal.[4]
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the solvent by rotary evaporation or lyophilization to obtain the purified compound.
-
Chiral Purification of this compound Derivatives
Many pharmaceutical compounds are chiral, and often only one enantiomer possesses the desired therapeutic effect. Chiral HPLC is a powerful tool for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose.[5]
Chiral Method Development
The development of a chiral separation method often involves screening different CSPs and mobile phases.
Typical Chiral HPLC Screening Conditions:
| Parameter | Condition |
| Columns | Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives) |
| Mobile Phases | Normal Phase: Hexane/Isopropanol with a basic additive (e.g., Diethylamine) Reversed Phase: Acetonitrile/Water with a buffer |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm or Circular Dichroism (CD) |
| Column Temperature | 25 °C |
Quantitative Data from a Representative Chiral Screening:
| CSP | Mobile Phase | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (80:20) + 0.1% DEA | 2.1 |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/IPA (90:10) + 0.1% DEA | 1.8 |
| Amylose tris(3-chlorophenylcarbamate) | ACN/Water (50:50) with 10mM Ammonium Bicarbonate | 1.5 |
Experimental Protocol: Preparative Chiral HPLC
The scale-up and purification protocol for chiral separations is analogous to the reversed-phase method, with the key difference being the use of a chiral stationary phase and a mobile phase system that provides the best enantioselectivity.
-
Select the Optimal CSP and Mobile Phase: Based on the analytical screening, choose the column and mobile phase that provide the best resolution between the enantiomers.
-
Perform a Loading Study: Determine the maximum sample load for the preparative chiral column. Overloading can lead to a loss of resolution and co-elution of enantiomers.
-
Preparative Run and Fraction Collection: Inject the racemic mixture and collect the separated enantiomer peaks in separate fractions.
-
Enantiomeric Purity Analysis: Analyze the collected fractions using the analytical chiral method to determine the enantiomeric excess (ee) of each fraction.
-
Product Isolation: Pool the fractions with the desired enantiomeric purity and isolate the final product.
Visualized Workflows
General Workflow for HPLC Purification
References
Application Note: ¹H and ¹³C NMR Characterization of 5-Amino-2-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-Amino-2-ethoxypyridine, a key building block in pharmaceutical and materials science research. Due to the absence of readily available experimental spectra in the public domain, this note presents predicted ¹H and ¹³C NMR data based on established substituent effects on the pyridine ring. A comprehensive, step-by-step protocol for sample preparation and NMR data acquisition is provided to enable researchers to obtain high-quality experimental data. This guide is intended to serve as a practical resource for the structural verification and quality control of this compound in a research and development setting.
Introduction
This compound is a valuable substituted pyridine derivative employed in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring an electron-donating amino group and an ethoxy group on the pyridine ring, makes it a versatile intermediate. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural characterization of organic molecules. This application note details the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides a standardized protocol for their experimental determination.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the known effects of amino and ethoxy substituents on the chemical shifts of pyridine ring protons and carbons. The numbering convention for the pyridine ring is as follows: the nitrogen atom is at position 1, the ethoxy-substituted carbon is C2, and the amino-substituted carbon is C5.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.5 - 6.7 | Doublet (d) | ~8.5 |
| H-4 | 7.1 - 7.3 | Doublet of Doublets (dd) | ~8.5, ~2.5 |
| H-6 | 7.7 - 7.9 | Doublet (d) | ~2.5 |
| -OCH₂CH₃ | 4.2 - 4.4 | Quartet (q) | ~7.0 |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.0 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 163 |
| C-3 | 110 - 113 |
| C-4 | 125 - 128 |
| C-5 | 138 - 141 |
| C-6 | 135 - 138 |
| -OCH₂CH₃ | 60 - 63 |
| -OCH₂CH₃ | 14 - 16 |
Experimental Protocol
This section provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for pyridine derivatives. The choice of solvent can slightly affect chemical shifts.
-
Concentration: For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent.[1][2] For the less sensitive ¹³C NMR, a more concentrated solution of 50-100 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Sample Filtration: To ensure optimal spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][3]
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Instrument Setup and Data Acquisition
-
Spectrometer: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks in the spectrum. For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analysis of Coupling Patterns: Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum to deduce the connectivity of the protons in the molecule.
Workflow for NMR Characterization
Caption: Workflow for the NMR characterization of this compound.
Conclusion
This application note provides essential predicted ¹H and ¹³C NMR data for this compound, which will aid researchers in its structural verification. The detailed experimental protocol offers a standardized method for obtaining high-quality NMR spectra, ensuring reliable and reproducible results. This information is crucial for scientists and professionals in drug development and materials science who rely on the precise characterization of this important chemical intermediate.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 5-Amino-2-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-ethoxypyridine is a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of highly functionalized pyridine derivatives. Its unique electronic properties, stemming from the electron-donating ethoxy group at the 2-position and the nucleophilic amino group at the 5-position, make it a reactive scaffold for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing this compound as a key starting material. The methodologies covered are essential for drug discovery and development, as substituted pyridines are prevalent in a wide range of pharmacologically active compounds.
Core Synthetic Methodologies
The primary routes for elaborating the this compound core involve leveraging the reactivity of the amino group or its conversion to other functional groups. Key transformations include:
-
Sandmeyer Reaction: Conversion of the amino group to a halide, enabling subsequent cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds to introduce aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce substituted amino groups.
-
Urea Formation: Reaction of the amino group with isocyanates to generate ureido-pyridines.
-
Condensation Reactions: Cyclization with 1,3-dicarbonyl compounds to form fused heterocyclic systems like pyridopyrimidines.
These reactions provide a powerful toolkit for accessing a diverse array of substituted pyridines with potential applications in medicinal chemistry and materials science.
Experimental Protocols
Protocol 1: Sandmeyer Reaction for the Synthesis of 5-Bromo-2-ethoxypyridine
The Sandmeyer reaction is a two-step process to convert the primary amino group of this compound into a bromine substituent via a diazonium salt intermediate.[1][2][3] This transformation is critical for preparing the substrate for subsequent palladium-catalyzed cross-coupling reactions.
Reaction Scheme:
Caption: Sandmeyer reaction workflow.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1.0 eq) in 48% hydrobromic acid (3.0 eq) at 0-5 °C with stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 5-Bromo-2-ethoxypyridine.
-
Quantitative Data (Representative):
| Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 5-Bromo-2-ethoxypyridine | NaNO₂, HBr, CuBr | Water/HBr | 0-60 | 2-3 | 75-85 |
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-ethoxypyridines
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[4][5][6] This protocol describes the coupling of 5-Bromo-2-ethoxypyridine with various arylboronic acids.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
5-Bromo-2-ethoxypyridine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 5-Bromo-2-ethoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
-
Reaction:
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-Aryl-2-ethoxypyridine.
-
Quantitative Data (Representative for analogous bromopyridines): [4]
| Arylboronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 5-Phenyl-2-ethoxypyridine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 15 | 85-95 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-ethoxypyridine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 15 | 80-90 |
| 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2-ethoxypyridine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 15 | 75-85 |
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-2-ethoxy-pyridin-5-amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8][9] This protocol describes the coupling of 5-Bromo-2-ethoxypyridine with various anilines.
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
5-Bromo-2-ethoxypyridine
-
Aniline derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube, add 5-Bromo-2-ethoxypyridine (1.0 eq), the aniline derivative (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
-
Reaction:
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Aryl-2-ethoxy-pyridin-5-amine.
-
Quantitative Data (Representative for analogous bromopyridines):
| Amine | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | N-Phenyl-2-ethoxy-pyridin-5-amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-ethoxy-pyridin-5-amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 12 | 75-85 |
| Morpholine | 4-(2-Ethoxypyridin-5-yl)morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 16 | 70-80 |
Protocol 4: Synthesis of N-(2-ethoxypyridin-5-yl)ureas
The reaction of the primary amino group of this compound with isocyanates provides a straightforward route to N-substituted ureas, which are important pharmacophores.
Reaction Scheme:
Caption: Urea formation from an amine and an isocyanate.
Materials:
-
This compound
-
Aryl isocyanate (e.g., Phenyl isocyanate)
-
Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add the aryl isocyanate (1.05 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
If a precipitate forms, collect the solid by filtration and wash with cold dichloromethane or hexanes.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with hexanes or a mixture of hexanes and ethyl acetate to induce precipitation.
-
Collect the solid product by filtration and dry under vacuum.
-
Quantitative Data (Representative):
| Isocyanate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl isocyanate | 1-(2-Ethoxypyridin-5-yl)-3-phenylurea | CH₂Cl₂ | 0 to RT | 3 | >90 |
| 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(2-ethoxypyridin-5-yl)urea | THF | 0 to RT | 3 | >90 |
Protocol 5: Condensation with 1,3-Dicarbonyl Compounds for Pyridopyrimidine Synthesis
The condensation of aminopyridines with 1,3-dicarbonyl compounds is a classical method for the synthesis of fused pyridopyrimidine ring systems, which are of interest in medicinal chemistry.
Reaction Scheme:
Caption: Synthesis of pyridopyrimidines.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., Diethyl malonate, Ethyl acetoacetate)
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
Procedure:
-
Reaction Setup:
-
Combine this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in a round-bottom flask.
-
Add polyphosphoric acid as a catalyst and solvent, or use a high-boiling solvent like Dowtherm A.
-
-
Reaction:
-
Heat the reaction mixture to a high temperature (typically 150-250 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyridopyrimidine derivative.
-
Quantitative Data (Representative for analogous aminopyridines):
| 1,3-Dicarbonyl Compound | Product | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diethyl malonate | 7-Ethoxy-1,3-dihydropyrido[2,3-d]pyrimidine-2,4-dione | PPA | 150 | 4 | 60-70 |
| Ethyl acetoacetate | 2-Ethoxy-7-methylpyrido[3,2-d]pyrimidin-5(6H)-one | Dowtherm A | 250 | 2 | 50-60 |
Conclusion
This compound serves as a highly adaptable precursor for the synthesis of a wide range of substituted pyridines. The protocols detailed in this document for Sandmeyer, Suzuki-Miyaura, Buchwald-Hartwig, urea formation, and condensation reactions provide robust and reproducible methods for the functionalization of this important heterocyclic building block. These methodologies are invaluable for the generation of novel molecular entities for drug discovery and other applications in chemical and materials science. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. heteroletters.org [heteroletters.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: A Scalable and Efficient Synthesis of 5-Amino-2-ethoxypyridine for Pharmaceutical and Agrochemical Research
Abstract
5-Amino-2-ethoxypyridine is a critical building block in the development of novel pharmaceuticals, particularly for neurological disorders, as well as in the formulation of advanced agrochemicals and materials.[1] This application note provides a detailed, scalable, and efficient protocol for the synthesis of this compound via the catalytic hydrogenation of 2-ethoxy-5-nitropyridine. The described method is suitable for producing multi-gram to kilogram quantities of the target compound with high yield and purity, meeting the stringent requirements of drug development and industrial applications.
Introduction
This compound, also known as 6-ethoxypyridin-3-amine, is a versatile pyridine derivative.[1] Its unique electronic and structural properties, stemming from the electron-donating ethoxy and amino groups, make it an ideal scaffold for constructing complex, biologically active molecules.[1] The primary synthetic challenge lies in developing a process that is not only high-yielding but also robust, scalable, and safe for industrial production. The protocol outlined herein addresses these challenges by employing a standard and well-understood catalytic hydrogenation reaction, which is known for its efficiency and favorable environmental profile.
Synthetic Pathway
The synthesis of this compound is achieved through a single-step reduction of the corresponding nitro-precursor, 2-ethoxy-5-nitropyridine. This transformation is efficiently catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere.
Caption: Synthetic route for this compound.
Experimental Protocol: Scale-Up Synthesis
This protocol describes the synthesis of this compound on a 100-gram scale.
3.1. Materials and Equipment
-
Starting Material: 2-ethoxy-5-nitropyridine (100 g, 0.595 mol)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (5.0 g)
-
Solvent: Ethanol (1 L)
-
Reaction Vessel: 2 L Hydrogenation Reactor (Parr apparatus or similar)
-
Filtration: Celite® or a similar filter aid
-
Purification: Rotary evaporator, crystallization dish
3.2. Reaction Setup and Procedure
-
Charging the Reactor: In a 2 L hydrogenation reactor, a solution of 2-ethoxy-5-nitropyridine (100 g, 0.595 mol) in ethanol (1 L) is prepared.
-
Catalyst Addition: The 10% Pd/C catalyst (5.0 g) is carefully added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The reactor is sealed and purged several times with nitrogen, followed by hydrogen. The reactor is then pressurized with hydrogen to 50 psi.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by observing the cessation of hydrogen uptake. For a complete reaction, the mixture is typically stirred for 4-6 hours.
-
Catalyst Filtration: Upon completion, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of ethanol (2 x 50 mL) to ensure complete recovery of the product.
-
Solvent Removal: The filtrate is transferred to a round-bottom flask, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Product Isolation and Drying: The resulting crude product is obtained as a reddish-brown solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) if required. The purified solid is dried in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
The following table summarizes the quantitative data for the scale-up synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-ethoxy-5-nitropyridine |
| Molecular Weight | 168.15 g/mol |
| Amount of Starting Material | 100 g (0.595 mol) |
| Catalyst | 10% Pd/C (50% wet) |
| Catalyst Loading | 5.0 g |
| Solvent | Ethanol |
| Solvent Volume | 1 L |
| Hydrogen Pressure | 50 psi |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Product | This compound |
| Molecular Weight | 138.17 g/mol |
| Theoretical Yield | 82.2 g |
| Actual Yield | 77.3 g |
| Percentage Yield | 94% |
| Purity (by HPLC) | >98% |
| Appearance | Reddish-brown crystalline powder |
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable. The hydrogenation reaction should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory. Ensure all equipment is properly grounded to prevent static discharge.
-
Palladium on Carbon: The Pd/C catalyst is pyrophoric, especially when dry. It should be handled with care in an inert atmosphere and should not be allowed to dry out completely.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and gloves, should be worn at all times.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. The use of catalytic hydrogenation offers a high-yielding, clean, and efficient route to this valuable chemical intermediate. This process is well-suited for adoption in both academic research laboratories and industrial manufacturing settings, facilitating the advancement of drug discovery and development programs.
References
Application Notes and Protocols: 5-Amino-2-ethoxypyridine as a Ligand for Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Amino-2-ethoxypyridine and structurally similar aminopyridine derivatives as ligands in catalytic reactions. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate the application of these versatile ligands in synthetic chemistry.
Introduction
This compound is a versatile chemical compound featuring a pyridine ring functionalized with both an amino and an ethoxy group.[1] This unique electronic and structural arrangement makes it an attractive candidate as a ligand in coordination chemistry, with potential applications in catalysis.[1] The amino group provides a key coordination site for metal centers, and the overall electron-donating nature of the substituents can influence the catalytic activity of the resulting metal complexes. While specific catalytic applications of this compound are an emerging area of research, the broader class of aminopyridine ligands has demonstrated significant utility in a range of catalytic transformations, including oxidation, polymerization, and carbon-carbon bond-forming reactions.[2]
This document focuses on a detailed application of a structurally related aminopyridine ligand in the Henry (nitroaldol) reaction and explores the potential of this compound in widely-used cross-coupling reactions.
Application I: Henry Reaction Catalyzed by Metal Complexes of an Aminopyridine Ligand
A notable application of aminopyridine-derived ligands is in the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. Metal complexes of 5-amino-2-ethylpyridine-2-carboximidate, a ligand synthesized from 5-amino-2-cyanopyridine, have been shown to be effective catalysts for this transformation.[3] These complexes, involving metals such as copper, cobalt, nickel, and manganese, demonstrate good catalytic activity.[3]
Quantitative Data Summary
The following table summarizes the catalytic activity of various metal complexes with the 5-amino-2-ethylpyridine-2-carboximidate ligand in the Henry reaction between benzaldehyde and nitromethane.[3]
| Catalyst (Metal Complex) | Substrate 1 | Substrate 2 | Product | Yield (%) |
| [NH2EtPyCuCl2(CH3OH)]·H2O | Benzaldehyde | Nitromethane | 2-Nitro-1-phenylethanol | 87 |
| [(NH2EtPyHCl)3Co]·(Cl)3·3H2O | Benzaldehyde | Nitromethane | 2-Nitro-1-phenylethanol | 75 |
| --INVALID-LINK-- | Benzaldehyde | Nitromethane | 2-Nitro-1-phenylethanol | 69 |
| --INVALID-LINK-- | Benzaldehyde | Nitromethane | 2-Nitro-1-phenylethanol | 73 |
NH2EtPy = 5-amino-2-ethylpyridine-2-carboximidate
Experimental Protocols
1. Synthesis of the Metal Complex (General Procedure)
This protocol describes the general synthesis of the metal complexes used in the Henry reaction.
-
Materials: 5-amino-2-cyanopyridine, Metal(II) chloride hydrate (e.g., CuCl2·2H2O, CoCl2·6H2O, NiCl2·6H2O, MnCl2·4H2O), Anhydrous ethanol.
-
Procedure:
-
Dissolve the metal(II) chloride hydrate in anhydrous ethanol.
-
Add a solution of 5-amino-2-cyanopyridine in anhydrous ethanol (the molar ratio of ligand to metal salt may vary, e.g., 1:1 or 2:1).[3]
-
Reflux the reaction mixture for 48 hours.[3]
-
Allow the solution to cool and stand for slow evaporation to obtain crystalline metal complex.[3]
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
2. Catalytic Henry Reaction
This protocol outlines the procedure for the Henry reaction catalyzed by the synthesized aminopyridine-based metal complexes.[3]
-
Materials: Synthesized metal complex catalyst, Benzaldehyde, Nitromethane, Methanol, 25 mL Schlenk flask, Magnetic stirrer.
-
Procedure:
-
In a dry 25 mL Schlenk flask, dissolve the catalyst (0.075 mmol) in 1 mL of methanol.[3]
-
To this solution, add benzaldehyde (0.05 mL, 0.5 mmol) and nitromethane (0.25 mL, 5 mmol).[3]
-
Stir the reaction mixture vigorously at room temperature for 24 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR.
-
Upon completion, the product can be isolated and purified by standard techniques such as column chromatography.
-
Visualized Workflow: Catalytic Henry Reaction
Caption: Workflow for the synthesis of an aminopyridine-metal complex and its use in the catalytic Henry reaction.
Potential Application II: Palladium-Catalyzed Cross-Coupling Reactions
Aminopyridine derivatives are frequently employed as substrates and ligands in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures. While specific data for this compound as a ligand in these reactions is not extensively documented, its structural motifs suggest potential utility. The following are generalized protocols based on similar aminopyridine systems.
Suzuki-Miyaura Coupling (Hypothetical Application)
This reaction enables the formation of C-C bonds between an organoboron compound and an organic halide. This compound could potentially act as a ligand for the palladium catalyst.
Generalized Protocol:
-
Materials: Aryl halide (e.g., aryl bromide), Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), this compound (as ligand), Base (e.g., K₃PO₄), Solvent (e.g., 1,4-Dioxane/Water), Schlenk tube, Magnetic stirrer.
-
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium(II) acetate (0.02 eq), this compound (0.04 eq), and potassium phosphate (3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).
-
Heat the reaction mixture with stirring (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination (Hypothetical Application)
This reaction forms a C-N bond between an aryl halide and an amine. The electron-rich nature of this compound could make it a suitable ligand to facilitate the key oxidative addition and reductive elimination steps.
Generalized Protocol:
-
Materials: Aryl halide, Amine, Palladium(II) acetate (Pd(OAc)₂), this compound (as ligand), Base (e.g., Sodium tert-butoxide), Anhydrous toluene, Sealed tube.
-
Procedure:
-
To a dry, sealed tube under an inert atmosphere, add the aryl halide (1.0 eq), amine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and this compound (0.04 eq).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture with stirring (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Visualized Workflow: Generalized Cross-Coupling Reaction
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions using an aminopyridine ligand.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common experimental hurdles and optimize Suzuki coupling reactions involving 2-aminopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a 2-aminopyridine substrate failing or giving low yields?
Low yields or reaction failure with 2-aminopyridines are common and can be attributed to several factors stemming from the substrate's inherent properties. The primary challenges include:
-
Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.[1][2]
-
Reduced Reactivity: The electron-donating nature of the amino group can decrease the reactivity of the C-X bond (where X is a halide) towards the crucial oxidative addition step in the catalytic cycle.[1]
-
Sub-optimal Reaction Conditions: The choice of catalyst system, base, solvent, and temperature are all critical and can lead to poor results if not properly optimized for this specific substrate class.[1][2]
Q2: What are the most common side reactions observed, and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by aqueous conditions.[1][2] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[1]
-
Dehalogenation: The starting aryl halide is reduced to an arene.[2][3] This can be caused by hydride sources in the reaction mixture, such as certain solvents or amine bases.[3] Optimizing the reaction time can also minimize this side reaction.[1]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen.[2]
Q3: How do I choose the right catalyst and ligand for coupling with 2-aminopyridines?
Standard catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates.[2] More active catalyst systems are often required, particularly for less reactive aryl chlorides.[2]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are generally recommended as they can promote the key oxidative addition and reductive elimination steps.[4][5] Examples of effective ligands include SPhos, XPhos, and RuPhos.[1]
-
Pre-catalysts: Modern pre-catalysts, such as the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.[1]
Q4: What is the role of the base, and which one should I choose?
The base plays a crucial role in the transmetalation step of the Suzuki coupling.[6] For 2-aminopyridine substrates, weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often more effective than strong bases like NaOH.[1][2] The choice of base can significantly impact the reaction outcome, and screening different bases is often necessary.[1]
Q5: Can the solvent system affect my reaction yield?
Yes, the solvent is critical. It must solubilize all reaction components and be compatible with the catalytic system.[1] Common solvents for Suzuki couplings include dioxane, toluene, and THF, often with a small amount of water to dissolve the inorganic base.[3][4] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[1]
Troubleshooting Guide
Problem: Low or No Product Formation
This is the most common issue and can be addressed by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in 2-aminopyridine Suzuki couplings.
| Potential Cause | Recommended Solution |
| Catalyst Inhibition/Deactivation | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are known to be effective for challenging heteroaryl couplings.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Modern pre-catalysts can provide a more active and stable catalytic species.[1] |
| Suboptimal Base | 1. Screen Bases: The choice of base is critical. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[1][2] 2. Ensure Base Quality: Use a fresh, high-purity base. Grinding the base to a fine powder can improve reproducibility. |
| Poor Solvent Choice | 1. Screen Solvents: Common choices include dioxane, toluene, or THF.[4] 2. Consider Anhydrous Conditions: If protodeboronation is suspected, switch to anhydrous solvents. |
| Incorrect Temperature | 1. Optimize Temperature: Reactions may require heating (e.g., 80–110 °C).[1] A temperature screening experiment can identify the optimal condition. |
| Oxygen Contamination | 1. Thorough Degassing: Ensure all solvents and the reaction mixture are properly degassed.[1] Freeze-pump-thaw cycles or sparging with an inert gas are effective methods. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen. |
| Impure Starting Materials | 1. Verify Purity: Ensure the purity of both the 2-aminopyridine halide and the boronic acid/ester, as impurities can poison the catalyst.[4] |
Problem: Significant Byproduct Formation
Common Side Reactions and Mitigation Strategies
Caption: Common side reactions in 2-aminopyridine Suzuki couplings and their solutions.
| Side Product | Recommended Solution |
| Protodeboronation Product (Arene from Boronic Acid) | 1. Use Boronic Esters: Pinacol or MIDA boronates are more stable towards hydrolysis than boronic acids.[1] 2. Anhydrous Conditions: Eliminate water from the reaction mixture by using dry solvents and reagents.[1] 3. Use a Weaker Base: A milder base might reduce the rate of protodeboronation.[1] |
| Dehalogenation Product (e.g., 2-Aminopyridine) | 1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides.[1][3] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1] |
| Homocoupling Product (Biaryl from Boronic Acid) | 1. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[2] 2. Use a Pd(0) Source: Use a Pd(0) source directly or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst.[2] |
Data Presentation: Effect of Reaction Parameters
The following tables summarize the impact of different catalysts, ligands, and bases on the yield of Suzuki couplings with aminopyridine substrates, based on literature examples.
Table 1: Effect of Catalyst/Ligand System
| Catalyst (mol%) | Ligand (mol%) | Substrate | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | SPhos (4) | 2-Chloro-3-aminopyridine | High (Qualitative) | [2] |
| Pd(OAc)₂ (3-6) | SPhos (6-18) | 2-Bromopyridine | 3-15% (unsuccessful) | [7] |
| Pd(PPh₃)₄ (5) | - | 2-Chloro-3-aminopyridine | Unsuccessful | [2] |
| PdCl₂(dppf) | - | Halogenated aminopyrazoles | 55-60% | [8] |
Table 2: Effect of Base
| Base (equiv.) | Substrate System | Yield (%) | Reference |
| K₃PO₄ (2.0) | 2-Chloro-3-aminopyridine | High (Qualitative) | [2] |
| K₂CO₃ (3.0) | Aryl Halide + Phenylboronic Acid | 98% | [9] |
| Cs₂CO₃ | General Aminopyridine | Often Effective | [1] |
| NaOH | Aryl Halide + Phenylboronic Acid | Lower Yields | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a 2-Aminopyridine
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
-
Reagent Preparation: To an oven-dried reaction vessel, add the 2-amino(halo)pyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[2]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1][2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Screening of Reaction Conditions (Bases and Solvents)
To optimize a low-yielding reaction, a parallel screen of different bases and solvents can be highly effective.
-
Setup: Arrange a series of reaction tubes in a heating block.
-
Reagent Addition: To each tube, add the 2-amino(halo)pyridine (1.0 equiv), arylboronic acid/ester (1.2 equiv), catalyst, and ligand as per the general protocol.
-
Variable Addition: To designated tubes, add one of the bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and one of the degassed solvents (e.g., Dioxane, Toluene, THF/H₂O).
-
Reaction and Analysis: Run all reactions under identical temperature and time conditions. After the allotted time, quench a small aliquot from each reaction and analyze by LC-MS or ¹H NMR to determine the relative conversion to the desired product. This will identify the most promising conditions for a larger scale reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Minimizing side products in Buchwald-Hartwig amination of ethoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products and optimize the Buchwald-Hartwig amination of ethoxypyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Buchwald-Hartwig amination of ethoxypyridines?
A1: The most common side products include hydrodehalogenation of the ethoxypyridine starting material, where the halogen atom is replaced by a hydrogen atom, and the formation of diarylamines if a primary amine is used as the nucleophile.[1] Another potential, though less commonly reported, side reaction under harsh conditions could be the cleavage of the ethoxy group.
Q2: How does the position of the ethoxy group and the halogen on the pyridine ring affect the reaction outcome?
A2: The electronic properties of the pyridine ring are influenced by the positions of the ethoxy group and the halogen, which in turn affects the ease of oxidative addition and the potential for side reactions. An electron-donating group like ethoxy can increase the electron density of the pyridine ring, which can sometimes make oxidative addition more challenging compared to electron-deficient pyridines. The steric hindrance around the halogen atom also plays a significant role in the reaction's success.
Q3: Can the ethoxy group be cleaved under typical Buchwald-Hartwig conditions?
A3: While ether cleavage is typically acid-catalyzed, the strong bases used in Buchwald-Hartwig amination, especially at elevated temperatures, could potentially lead to the cleavage of the ethoxy group, although this is not a commonly reported side reaction.[2] Careful selection of a milder base and reaction temperature is recommended if ether cleavage is suspected.
Q4: Which ligands are most effective for the amination of electron-rich ethoxypyridines?
A4: Bulky, electron-rich phosphine ligands are generally preferred for the amination of aryl halides, including ethoxypyridines.[3] Ligands such as XPhos, SPhos, and BrettPhos have been shown to be effective in promoting the desired C-N bond formation while minimizing side reactions like hydrodehalogenation.[3] The choice of ligand is crucial and often needs to be optimized for the specific substrate and amine.
Q5: What is the optimal base for the Buchwald-Hartwig amination of ethoxypyridine?
A5: The choice of base is critical and depends on the functional group tolerance of your substrates.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] However, if your substrate is sensitive to strong bases, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[5]
Troubleshooting Guide
Problem 1: Low or no yield of the desired N-arylethoxypyridine.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-formed palladium catalyst which can be more reliable.[6] |
| Inappropriate Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The optimal ligand is substrate-dependent.[3] |
| Incorrect Base | The basicity and solubility of the base are crucial. For less reactive substrates, a stronger base like NaOtBu or LHMDS may be required. For base-sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[4] |
| Suboptimal Solvent | Toluene and dioxane are common solvents.[5] Ensure the solvent is anhydrous and degassed. The solubility of all reactants, especially the base, is important. |
| Low Reaction Temperature | For challenging couplings, a higher reaction temperature (80-110 °C) may be necessary.[5] |
Problem 2: Significant formation of the hydrodehalogenated ethoxypyridine side product.
| Possible Cause | Suggested Solution |
| β-Hydride Elimination | This is a common side reaction that competes with reductive elimination.[7] The use of bulky, electron-rich ligands can favor reductive elimination and minimize this side product.[7] |
| Water in the Reaction Mixture | Traces of water can be a source of protons for hydrodehalogenation. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Ligand Decomposition | Some phosphine ligands can degrade at high temperatures, leading to less efficient catalysis and more side reactions. Consider using a more robust ligand or a lower reaction temperature if possible. |
Problem 3: Formation of diarylamine when using a primary amine.
| Possible Cause | Suggested Solution |
| Over-arylation of the primary amine | The product of the initial amination (a secondary amine) can compete with the starting primary amine for the aryl halide.[1] |
| Reaction Stoichiometry | Use a slight excess of the primary amine (1.1-1.2 equivalents) to favor the formation of the mono-arylated product. |
| Ammonia Surrogates | For the synthesis of primary arylamines, consider using an ammonia surrogate like benzophenone imine, followed by hydrolysis.[1] |
Data Presentation: Impact of Reaction Parameters on Amination of Halopyridines
The following tables summarize the effect of different ligands and bases on the yield of Buchwald-Hartwig amination of a generic 2-bromopyridine. This data can serve as a starting point for optimizing the reaction of ethoxypyridine substrates.
Table 1: Effect of Ligand on the Yield of N-Aryl-2-aminopyridine
| Ligand | Pd Source | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 95 |
| SPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 92 |
| RuPhos | Pd-G3-XPhos | Cs₂CO₃ | Dioxane | 110 | 88 |
| BINAP | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 75 |
Note: Yields are representative and can vary based on the specific amine and pyridine substrate.
Table 2: Effect of Base on the Yield of N-Aryl-2-aminopyridine
| Base | Ligand | Pd Source | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | XPhos | Pd₂(dba)₃ | Toluene | 100 | 95 |
| LHMDS | XPhos | Pd₂(dba)₃ | Toluene | 100 | 93 |
| Cs₂CO₃ | XPhos | Pd₂(dba)₃ | Dioxane | 110 | 85 |
| K₃PO₄ | XPhos | Pd₂(dba)₃ | Dioxane | 110 | 80 |
Note: Yields are representative and can vary based on the specific amine and pyridine substrate.
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Bromo-5-ethoxypyridine with a Primary Amine
Materials:
-
2-Bromo-5-ethoxypyridine (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-5-ethoxypyridine, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Add the primary amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination of 2-Chloro-5-ethoxypyridine with a Secondary Amine using a Pre-catalyst
Materials:
-
2-Chloro-5-ethoxypyridine (1.0 equiv)
-
Secondary amine (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox, add 2-Chloro-5-ethoxypyridine, the secondary amine, Cs₂CO₃, and XPhos Pd G3 to a vial equipped with a stir bar.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination and a common side reaction pathway.
Caption: A troubleshooting workflow for optimizing the Buchwald-Hartwig amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 5-Amino-2-ethoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium catalyst loading in coupling reactions involving 5-Amino-2-ethoxypyridine.
Troubleshooting Guide: Low Yield and Incomplete Conversion
This guide addresses common issues encountered during the palladium-catalyzed coupling of this compound, such as in Suzuki-Miyaura or Buchwald-Hartwig reactions.
Issue: Low to No Product Formation
| Potential Cause | Suggested Solution |
| 1. Catalyst Inactivity or Insufficient Loading | The active Pd(0) species may not be forming efficiently, or the catalyst loading is too low for a challenging substrate. Solution: Initially, a palladium catalyst loading of 1-5 mol% is a common starting point.[1] For challenging couplings, a higher initial loading of up to 10 mol% may be necessary.[1] Consider using a more robust pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst) which can be more efficient at generating the active catalytic species.[2] If deactivation is suspected, incrementally increase the catalyst loading. |
| 2. Catalyst Poisoning by Pyridine Nitrogen | The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with 2-aminopyridine substrates.[3] Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center. |
| 3. Inappropriate Ligand Choice | The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[2] Solution: For electron-rich aminopyridines, bulky biarylphosphine ligands are often effective.[2] A screening of different ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) is recommended to find the optimal one for your specific substrate combination. |
| 4. Ineffective Base | The choice and solubility of the base are crucial for the transmetalation step (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination).[2][4] Solution: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive aryl halides.[4] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu is common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for substrates with base-sensitive functional groups.[2] |
| 5. Poor Reagent or Solvent Quality | Palladium-catalyzed reactions are often sensitive to air and moisture, which can deactivate the catalyst.[3] Solution: Use anhydrous, degassed solvents. Ensure all reagents are of high purity. Performing the reaction under a strictly inert atmosphere (Argon or Nitrogen) is critical.[3] |
| 6. Suboptimal Temperature and Reaction Time | The reaction may require higher temperatures to overcome the activation energy for the oxidative addition step, especially with aryl chlorides. Solution: These reactions are typically heated between 80-110 °C.[3] If the reaction is slow, consider increasing the temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition, often observed by the formation of palladium black.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for the coupling of an aminopyridine derivative?
A1: For initial screening, a catalyst loading in the range of 1-5 mol% is a standard starting point.[1] For well-optimized reactions with highly active catalyst systems, this can often be reduced to below 1 mol%. Conversely, for particularly challenging substrates, a higher loading of up to 10 mol% might be necessary to achieve a good yield.[1]
Q2: How do I choose the right ligand for coupling with this compound?
A2: The choice of ligand is critical. Due to the potential for catalyst poisoning by the pyridine nitrogen, bulky and electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, RuPhos, and BrettPhos have shown great success in the coupling of aminopyridines by promoting the desired catalytic cycle and minimizing catalyst inhibition.[5] A screening of a few of these ligands is often the best approach to identify the optimal one for your specific reaction.
Q3: What are the signs of catalyst deactivation?
A3: The most common visual indicator of catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black".[1] This signifies that the active Pd(0) catalyst has agglomerated and is no longer soluble and catalytically active.[1] This can be caused by exposure to oxygen, impurities, or excessively high temperatures.[1] A stalled reaction, where the consumption of starting material ceases, is another sign of catalyst deactivation.
Q4: Can I use a Pd(II) source like Pd(OAc)₂ or should I use a Pd(0) source?
A4: Both Pd(II) and Pd(0) sources can be used. Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient. Pre-catalysts, which are typically air-stable Pd(II) complexes, are often more efficient as they are designed to cleanly and rapidly generate the active Pd(0) catalyst under the reaction conditions.[2] Using a Pd(0) source like Pd₂(dba)₃ can also be effective.
Q5: Which base is best for the coupling of this compound?
A5: The optimal base depends on the specific type of coupling reaction and the functional groups present on your substrates. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are often employed.[6] However, if your substrates are sensitive to strong bases, weaker inorganic bases may be a better choice, potentially requiring a higher reaction temperature.[2]
Data Presentation: Optimizing Catalyst Loading
The following table provides representative data on the effect of palladium catalyst loading on the yield of a generic cross-coupling reaction of an aminopyridine. This data is illustrative and serves as a guide for optimization. Actual results will vary based on the specific substrates, ligand, base, and solvent used.
| Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Observations |
| 0.5 | 45 | 90 | Incomplete conversion, significant starting material remaining. |
| 1.0 | 78 | 78 | Good conversion, a viable starting point for further optimization. |
| 2.0 | 92 | 46 | Excellent yield, indicating sufficient catalyst for the reaction. |
| 5.0 | 93 | 18.6 | No significant improvement in yield over 2.0 mol%, indicating that catalyst loading is not the limiting factor at this point and can be reduced for cost-effectiveness. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for each specific substrate combination.
Materials:
-
This compound (or its halide derivative) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon), add this compound halide, the arylboronic acid, and the base.
-
Add the palladium pre-catalyst.
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Troubleshooting decision tree for low-yield aminopyridine coupling reactions.
Caption: A standard experimental workflow for setting up a palladium-catalyzed cross-coupling reaction.
References
Preventing catalyst inhibition by the amino group in pyridine substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with catalyst inhibition by the amino group on pyridine substrates. The Lewis basic amino group, along with the pyridine nitrogen, can coordinate to the metal center of catalysts, leading to deactivation and low reaction yields. This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles.
Frequently Asked questions (FAQs)
Q1: Why are catalytic reactions involving aminopyridine substrates so challenging?
A1: The primary difficulty arises from the two Lewis basic nitrogen atoms: one in the pyridine ring and one in the amino group. Both can coordinate strongly to the transition metal center (e.g., palladium) of the catalyst. This coordination can form stable, inactive complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle. This is a common issue in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1]
Q2: What are the main signs of catalyst inhibition or deactivation in my reaction?
A2: Common indicators of catalyst problems include:
-
Low or no conversion: The starting materials remain largely unreacted even after extended reaction times.
-
Reaction stalls: Analysis by TLC or LC-MS shows initial product formation, but the reaction does not proceed to completion.
-
Formation of palladium black: A fine black precipitate indicates that the active Pd(0) catalyst has decomposed and crashed out of the solution.[2]
-
Inconsistent results: The reaction works on a small scale but fails upon scale-up, or yields are not reproducible.
Q3: What are the general strategies to prevent catalyst inhibition by the amino group?
A3: There are three primary strategies to mitigate this issue:
-
Protecting the Amino Group: This is the most direct approach. By temporarily converting the amino group into a less coordinating functional group (like a carbamate), you prevent it from binding to the catalyst. The protecting group is then removed after the reaction. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[3]
-
Ligand Selection: For cross-coupling reactions, using bulky, electron-rich phosphine ligands can be highly effective. Ligands like XPhos, SPhos, and RuPhos can sterically shield the metal center, promoting the desired catalytic cycle over catalyst-substrate inhibition.[1]
-
Reaction Optimization: Carefully optimizing conditions can improve outcomes even with unprotected substrates. This includes screening different bases, solvents, and reaction temperatures, and ensuring all reagents and solvents are high-purity and anhydrous.[2]
Q4: Can I run a Suzuki or Buchwald-Hartwig coupling without protecting the amino group?
A4: Yes, it is possible, but success is highly dependent on choosing a robust catalyst system. Modern catalyst systems, particularly those using advanced phosphine ligands (buchwald ligands), have been developed that show greater tolerance for functional groups like amines.[1] However, if you are experiencing persistent low yields or catalyst decomposition, protecting the amino group is the most reliable troubleshooting step.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues.
Issue: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Catalyst Poisoning | The amino group is coordinating to the metal center. Solution: Protect the amino group with a Boc group before the coupling reaction. See Experimental Protocol 1. |
| Suboptimal Ligand | The ligand is not effectively promoting the catalytic cycle or preventing inhibition. Solution: Switch to a bulkier, electron-rich ligand such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging heteroaryl couplings.[1] |
| Incorrect Base | The base may be too weak to be effective or too strong, causing substrate/product degradation. Solution: Screen a panel of bases. For Suzuki reactions, K₃PO₄ or K₂CO₃ are common choices.[4] For Buchwald-Hartwig, NaOtBu or Cs₂CO₃ are often used.[5] |
| Poor Reagent/Solvent Quality | Trace amounts of water or oxygen can deactivate the catalyst. Solution: Use freshly distilled, anhydrous solvents. Ensure all solid reagents are dried in vacuo before use. Thoroughly degas the reaction mixture using freeze-pump-thaw cycles or by bubbling with an inert gas like argon. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Solution: Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C), but monitor for catalyst decomposition (palladium black formation).[2] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yielding catalytic reactions with aminopyridine substrates.
Data Presentation
The use of a protecting group on the amino function can significantly improve reaction yields. The following table shows a comparison of yields for the Suzuki-Miyaura coupling of an aminobromopyridine substrate with and without N-protection (acetylation), demonstrating the benefit of masking the amino group's coordinating ability.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Unprotected Substrate Yield (%)¹ | N-Acetylated Substrate Yield (%)² |
| Phenylboronic acid | 75 | 85 |
| 4-Methylphenylboronic acid | 80 | 88 |
| 4-Methoxyphenylboronic acid | 82 | 90 |
| 4-Chlorophenylboronic acid | 70 | 80 |
| 4-Fluorophenylboronic acid | 72 | 83 |
¹ Data derived from reactions of 5-bromo-2-methylpyridin-3-amine.[4] ² Data derived from reactions of N-(5-bromo-2-methylpyridin-3-yl)acetamide.[4]
Experimental Protocols
Protocol 1: Boc Protection of an Aminopyridine
This protocol describes the protection of an amino group on a pyridine ring using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Aminopyridine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (catalytic to 1.2 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
Dissolve the aminopyridine substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (e.g., TEA or a catalytic amount of DMAP).
-
Add Boc₂O to the solution portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6][7]
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected aminopyridine.
Protocol 2: Suzuki-Miyaura Coupling of a Boc-Protected Bromoaminopyridine
This is a general protocol for the cross-coupling reaction. Conditions may need optimization.
Materials:
-
N-Boc-protected bromoaminopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a Schlenk flask, add the N-Boc-protected bromoaminopyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a plug of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boc Deprotection
This protocol removes the Boc group to reveal the free amine on the final product.
Materials:
-
N-Boc protected substrate
-
Acid (e.g., Trifluoroacetic acid (TFA) or 4M HCl in Dioxane)
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the N-Boc protected substrate in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of the acid (e.g., 20-50% TFA in DCM, or a 4M HCl solution in dioxane).[8][9]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC until the starting material is consumed.
-
Upon completion, carefully neutralize the excess acid by slow addition of a saturated NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine product.
Experimental Workflow Diagram
Caption: A three-step experimental workflow for catalytic reactions with aminopyridine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Amine Protection / Deprotection [hi.bzchemicals.com]
Reducing dehalogenation byproducts in palladium-catalyzed amination
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize dehalogenation byproducts in palladium-catalyzed amination reactions.
Troubleshooting Guide: High Levels of Dehalogenation Byproduct
This guide addresses specific issues that can lead to the undesired formation of hydrodehalogenation byproducts, where the aryl halide is reduced instead of aminated.
Issue 1: Suboptimal Ligand Choice
-
Q: My reaction shows significant hydrodehalogenation. Could my phosphine ligand be the cause?
-
A: Yes, the choice of ligand is critical. The ligand's steric and electronic properties directly influence the rates of the desired reductive elimination (forming the C-N bond) versus the competing hydrodehalogenation pathway.[1] Bulky, electron-rich phosphine ligands are known to accelerate reductive elimination, which can outcompete the side reaction.[2]
-
-
Q: Which ligands are recommended to reduce dehalogenation?
-
A: Sterically hindered biaryl phosphine ligands are highly recommended. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated high efficacy in promoting the desired amination and suppressing byproduct formation. For challenging couplings, screening a panel of these types of ligands is often a successful strategy.
-
Issue 2: Inappropriate Base Selection
-
Q: I am using a strong alkoxide base like sodium tert-butoxide (NaOtBu) and observing a lot of dehalogenation. Is this related?
-
A: Yes, while strong bases are necessary to deprotonate the amine, they can also promote side reactions. Strong alkoxide bases can sometimes facilitate pathways that lead to hydrodehalogenation. The choice of base can significantly affect the reaction outcome.
-
-
Q: What are the best alternative bases to minimize this side reaction?
-
A: Consider switching to weaker inorganic bases. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in promoting the amination reaction while minimizing the formation of dehalogenated byproducts. For base-sensitive substrates, aqueous hydroxide bases in combination with a phase-transfer catalyst can also be a mild and effective option.[3]
-
Issue 3: Poor Solvent Choice
-
Q: Can the solvent I'm using contribute to the formation of dehalogenation byproducts?
-
A: Absolutely. Solvents can act as a source of hydrogen for the hydrodehalogenation side reaction. Protic solvents and some polar aprotic solvents like DMF are more likely to promote this undesired pathway.[4]
-
-
Q: Which solvents are preferred for minimizing dehalogenation?
-
A: Non-polar aprotic solvents are generally the best choice. Toluene and dioxane are commonly used and are less likely to act as hydrogen donors compared to other solvents.[4]
-
Issue 4: High Reaction Temperature
-
Q: I am running my reaction at a high temperature to speed it up. Could this be increasing the amount of dehalogenated byproduct?
-
A: Yes, high reaction temperatures can increase the rate of dehalogenation, sometimes more than the desired amination. The activation energy for hydrodehalogenation can be lower in some systems, meaning an increase in temperature will favor this pathway.
-
-
Q: What is the recommended approach regarding reaction temperature?
-
A: It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures for Buchwald-Hartwig aminations are between 80-110 °C. If significant byproduct formation is observed, lowering the temperature should be one of the first parameters to adjust.
-
Data Presentation: Ligand Performance Comparison
The following table summarizes the performance of various phosphine ligands in the Buchwald-Hartwig amination of bromobenzene with different amines. The data highlights the high yields achievable with sterically hindered, electron-rich ligands.
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Data sourced from BenchChem's "Performance comparison of different phosphine ligands in Buchwald-Hartwig amination".[5] |
Experimental Protocols
Protocol for Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol is a general guideline for the palladium-catalyzed amination of an aryl bromide with an amine, incorporating measures to suppress hydrodehalogenation.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol %)
-
Potassium phosphate (K₃PO₄), finely ground (1.5 mmol, 1.5 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl bromide, the amine, and anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for reducing dehalogenation byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Aqueous hydroxide as a base for palladium-catalyzed amination of aryl chlorides and bromides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
Improving the yield of 5-Amino-2-ethoxypyridine functionalization reactions
Welcome to the technical support center for the functionalization of 5-Amino-2-ethoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of common functionalization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for key reactions involving this compound and its derivatives.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Q1: Why am I observing low or no yield in my cross-coupling reaction with a 5-halo-2-ethoxypyridine derivative?
A1: Low yields in palladium-catalyzed cross-coupling reactions with aminopyridine substrates are a common challenge. Several factors can contribute to this issue:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition and reduced activity.[1]
-
Inactive Catalyst System: For aryl chlorides, which are less reactive than bromides or iodides, a more active catalyst system is often required. Standard catalysts like Pd(PPh₃)₄ may not be effective.[1] Electron-rich and sterically hindered phosphine ligands are often necessary to promote the oxidative addition step.[2]
-
Poor Reagent Quality: Ensure that all reagents, including the palladium catalyst, ligands, base, and solvents, are of high purity and anhydrous where necessary. Amine bases, in particular, can oxidize over time and may need to be purified.[3]
-
Inadequate Degassing: The presence of oxygen can lead to catalyst decomposition (formation of palladium black) and promote side reactions like the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions.[3]
Troubleshooting Workflow for Low Yields in Cross-Coupling Reactions
Caption: Logical workflow for troubleshooting low yields in cross-coupling reactions.
Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling:
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., boronic acid in Suzuki or alkyne in Sonogashira). It is often caused by the presence of oxygen.
-
Solution: Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3] For Sonogashira reactions, copper-free conditions can also minimize alkyne homocoupling (Glaser coupling).
-
-
Dehalogenation: The halogen on the pyridine ring is replaced by a hydrogen atom.
-
Solution: This can be caused by harsh reaction conditions. Try lowering the reaction temperature and consider using a milder base.[3]
-
-
Protodeboronation (Suzuki Reaction): The boronic acid is replaced by a hydrogen atom.
-
Solution: Use anhydrous solvents and ensure the base is of high quality. Using boronic esters (e.g., pinacol esters) can also mitigate this issue as they are more stable.[1]
-
Acylation and Sulfonylation Reactions
Q1: My acylation/sulfonylation of this compound is sluggish or incomplete. What can I do?
A1: Incomplete reactions can be due to several factors:
-
Insufficiently Reactive Acylating/Sulfonylating Agent: Ensure the acyl or sulfonyl chloride is of high quality.
-
Inadequate Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically required to neutralize the HCl generated during the reaction.[4] Ensure an appropriate amount of a dry base is used.
-
Steric Hindrance: While the 5-amino position is relatively accessible, bulky acylating or sulfonylating agents may react slower.
-
Low Temperature: These reactions are often performed at 0 °C to control exothermicity but may require warming to room temperature for completion.
Troubleshooting Workflow for Acylation/Sulfonylation
Caption: Troubleshooting workflow for incomplete acylation or sulfonylation reactions.
Q2: Should I use a protecting group for the amino functionality in cross-coupling reactions?
A2: While many protocols for aminopyridines work without a protecting group, protection can sometimes be beneficial, especially if low yields or side reactions are persistent issues. Protection can prevent catalyst inhibition by the amino group.
-
Common Protecting Groups for Amines:
-
Boc (tert-Butoxycarbonyl): Stable under many cross-coupling conditions and can be removed with acid (e.g., TFA).
-
Cbz (Carboxybenzyl): Stable to a range of conditions and typically removed by hydrogenolysis.
-
Acetyl: Can be introduced by reacting the amine with acetic anhydride.[5] It can be a simple way to temporarily modify the amine's reactivity.
-
Data Presentation: Quantitative Yields in Functionalization Reactions
The following tables summarize typical reaction conditions and yields for the functionalization of 5-halo-2-alkoxypyridine derivatives. Note that these are based on structurally similar compounds and should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 82 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 78 |
| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75 |
Table 2: Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes [7]
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 92 |
| 2 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 82 |
| 3 | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 85 |
Table 3: Acylation and Sulfonylation of Amines
| Reaction Type | Amine Substrate | Reagent | Base | Solvent | Conditions | Yield (%) | Reference |
| Acylation | Aniline | Acetic Anhydride | None | None | RT, 5 min | 95 | [5] |
| Acylation | Aniline | Benzoyl Chloride | Clay | None | RT, 10 min | 92 | [8] |
| Sulfonylation | 2-Aminothiazole | Benzenesulfonyl chloride | Sodium Acetate | Water | 80-85°C, 6h | 80 | [9] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the functionalization of this compound and its derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-2-ethoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.5 equiv.).[6]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.[6]
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and a non-nucleophilic base like triethylamine (1.2 equiv.) in an anhydrous solvent such as dichloromethane (DCM).[4]
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the acyl chloride (e.g., benzoyl chloride, 1.1 equiv.) in a minimal amount of anhydrous DCM.[8]
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.[10]
Protocol 3: General Procedure for N-Sulfonylation
Procedure:
-
Dissolve this compound (1.0 equiv.) and a base such as sodium acetate (1.5 equiv.) in a suitable solvent like water or an aqueous/organic mixture.[9]
-
Add the sulfonyl chloride (e.g., dansyl chloride or p-toluenesulfonyl chloride, 1.1 equiv.) portion-wise to the stirred solution.[11]
-
Heat the reaction mixture if necessary (e.g., 80-85 °C) and stir for several hours.[9]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and, if a precipitate has formed, collect it by filtration.
-
Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Pyridine, 5-amino-2-ethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Dansyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Polar 5-Amino-2-ethoxypyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar 5-Amino-2-ethoxypyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar this compound derivatives?
A1: The main challenges in purifying polar this compound derivatives stem from their inherent chemical properties. These compounds possess a basic amino group and a polar pyridine ring, which can lead to:
-
Strong interactions with silica gel: This can cause significant peak tailing or even irreversible adsorption during column chromatography.
-
High solubility in polar solvents: This makes removal of polar impurities by simple extraction or crystallization difficult.
-
Potential for oxidation and degradation: The amino group can be susceptible to oxidation, leading to colored impurities.
-
Poor retention in standard reversed-phase HPLC: Their polarity may cause them to elute in the void volume with typical C18 columns.
Q2: What is a good starting point for developing an HPLC purification method for my this compound derivative?
A2: For polar compounds like this compound derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique than traditional reversed-phase chromatography. A good starting point would be to use a bare silica or an amide-bonded column with a mobile phase consisting of a high percentage of acetonitrile and a small amount of an aqueous buffer (e.g., ammonium formate). Alternatively, a polar-endcapped reversed-phase column with an aqueous/organic mobile phase containing an ion-pairing agent can be effective.
Q3: How can I improve the peak shape when purifying my compound by column chromatography on silica gel?
A3: Peak tailing is a common issue due to the basicity of the amino group interacting with acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier to the eluent: A small amount of triethylamine (0.1-1%) or ammonia in the mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Use a different stationary phase: Consider using alumina (basic or neutral) or a polymer-based stationary phase which is more stable at higher pH.
Q4: My this compound derivative seems to be degrading during purification. What can I do to minimize this?
A4: Degradation can be minimized by:
-
Working under an inert atmosphere: If your compound is sensitive to oxidation, perform purification steps under nitrogen or argon.
-
Using degassed solvents: This helps to remove dissolved oxygen.
-
Avoiding prolonged exposure to heat and light: Use a rotary evaporator at a lower temperature and protect your sample from light.
-
Choosing a neutral or basic purification method: Avoid strongly acidic conditions if your compound is acid-sensitive.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking/Tailing on TLC and Column | - Strong interaction of the basic amino group with acidic silica gel. - Compound is too polar for the chosen eluent. | - Add a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your eluent. - Switch to a more polar eluent system (e.g., increase the percentage of methanol in dichloromethane). - Consider using a different stationary phase like neutral alumina or a polymer-based resin. |
| Compound Stuck on the Column | - Eluent is not polar enough. - Irreversible adsorption to the stationary phase. | - Gradually increase the polarity of the eluent (e.g., gradient elution from dichloromethane to 10-20% methanol in dichloromethane). - If the compound is still retained, consider flushing the column with a small amount of methanol containing acetic acid or triethylamine, depending on the compound's stability. |
| Poor Separation from Polar Impurities | - Eluent system is not optimized. - Column is overloaded. | - Systematically screen different solvent systems using TLC. Try combinations of ethyl acetate/hexanes, dichloromethane/methanol, or even incorporating a small amount of a third solvent like acetone. - Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel weight. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Retention on a C18 Column | - The compound is too polar for the nonpolar stationary phase. | - Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. - Use a polar-endcapped C18 column. - Add an ion-pairing reagent (e.g., trifluoroacetic acid for acidic mobile phases) to the mobile phase to increase retention. |
| Broad or Tailing Peaks | - Secondary interactions with residual silanols on the stationary phase. - Inappropriate mobile phase pH. | - Use a highly end-capped, base-deactivated column. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amino group to ensure it is either fully protonated or neutral. - Add a competitive base like triethylamine to the mobile phase. |
| Low Recovery | - The compound is adsorbing to the HPLC system components. - The compound is degrading on the column. | - Passivate the HPLC system with a strong acid or base wash (consult your system's manual). - Use a column with a more inert stationary phase (e.g., a polymer-based column). - Ensure the mobile phase pH is within the stable range for your compound. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Does Not Dissolve | - The chosen solvent is not polar enough. | - Try a more polar solvent (e.g., ethanol, methanol, or isopropanol). - Use a mixed solvent system. Dissolve the compound in a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes cloudy, then reheat to clarify. |
| Compound "Oils Out" Instead of Crystallizing | - The solution is too supersaturated. - The melting point of the compound is lower than the boiling point of the solvent. | - Use a larger volume of solvent. - Allow the solution to cool more slowly. - Try a lower-boiling point solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Low Yield of Crystals | - Too much solvent was used. - The compound is still significantly soluble at low temperatures. - Premature crystallization during hot filtration. | - Evaporate some of the solvent and allow the solution to cool again. - Cool the solution in an ice bath for a longer period. - Ensure the filtration apparatus is pre-heated before hot filtration. |
Data Presentation
Table 1: Estimated Solubility of a Representative this compound Derivative
| Solvent | Solubility at 25 °C ( g/100 mL) | Solubility at 78 °C (Ethanol b.p.) ( g/100 mL) |
| Water | ~0.5 | ~2.0 |
| Methanol | ~15 | > 30 |
| Ethanol | ~10 | > 25 |
| Isopropanol | ~5 | ~15 |
| Acetone | ~8 | > 20 |
| Ethyl Acetate | ~2 | ~10 |
| Dichloromethane | ~3 | ~12 |
| Hexane | < 0.1 | < 0.2 |
Note: These are estimated values for a generic this compound derivative and should be used as a guideline for solvent screening. Actual solubilities will vary depending on the specific substituents.
Table 2: Representative HPLC Method and Expected Retention Times
| Compound | Retention Time (min) | Peak Shape |
| This compound | ~ 4.5 | Symmetrical |
| More Polar Impurity (e.g., di-amino derivative) | ~ 2.8 | Symmetrical |
| Less Polar Impurity (e.g., N-acetylated derivative) | ~ 6.2 | Symmetrical |
HPLC Conditions:
-
Column: HILIC Silica, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 95% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Experimental Protocols
Protocol 1: Column Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in a 98:2 mixture of dichloromethane and methanol.
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is just above the silica bed. Gently tap the column to ensure even packing.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting the column with a mobile phase of 98:2 dichloromethane:methanol containing 0.5% triethylamine.
-
Gradient Elution (if necessary): If the compound does not elute, gradually increase the polarity of the mobile phase to 95:5 dichloromethane:methanol with 0.5% triethylamine.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: As the solution cools, pure crystals of the product should form. To maximize the yield, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: A general experimental workflow for the purification and analysis of this compound derivatives.
Caption: Inhibition of the cell cycle by a this compound derivative acting as a Cyclin-Dependent Kinase (CDK) inhibitor.
Identifying common impurities in commercial 5-Amino-2-ethoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying common impurities in commercial 5-Amino-2-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis, storage, and handling. These can be broadly categorized as:
-
Residual Starting Materials: Depending on the synthetic route, unreacted starting materials can be present in the final product. Common starting materials for the synthesis of this compound include 2-chloro-5-nitropyridine, 2-bromo-5-aminopyridine, or 2-ethoxy-5-nitropyridine.
-
Synthesis-Related Byproducts: These are compounds formed from side reactions during the manufacturing process. Examples include isomers, and products of incomplete reactions or over-reactions.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, toluene, ethyl acetate) may be present in trace amounts.
-
Degradation Products: this compound can degrade over time, especially if exposed to light, air, or high temperatures. This can lead to the formation of colored impurities and a decrease in purity.
-
Water: The compound can absorb moisture from the atmosphere, leading to the presence of water.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak in your HPLC chromatogram could be one of the impurity types mentioned above. A systematic approach to identification is recommended:
-
Review the Synthesis: If known, review the synthetic pathway of the commercial batch. This can provide clues about potential starting materials and byproducts.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can help determine its molecular weight, providing a crucial piece of information for identification.
-
Spiking Experiment: If you have a reference standard for a suspected impurity, inject a mixture of your sample and the standard. An increase in the peak area of the unknown peak suggests it is the same compound as the standard.
-
Forced Degradation Study: Subject a small sample of the this compound to stress conditions (e.g., acid, base, heat, light, oxidation). Analyze the degraded sample by HPLC to see if the unknown peak increases in intensity, which would suggest it is a degradation product.
Q3: My this compound has a darker color than expected. Does this indicate impurity?
A3: A darker than expected color (e.g., reddish-brown or dark brown) can be an indication of impurities, particularly degradation products which are often colored. While a slight coloration may not significantly impact the outcome of all experiments, a pronounced dark color suggests a lower purity and may warrant purification before use, especially for sensitive applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Multiple peaks observed in GC-MS analysis | Presence of volatile impurities such as residual solvents or low molecular weight byproducts. | Identify the peaks by comparing their mass spectra with a library (e.g., NIST). Quantify the impurities using a suitable internal or external standard. |
| Poor peak shape in HPLC analysis | Inappropriate mobile phase pH; column overload; interaction of the basic pyridine nitrogen with residual silanols on the column. | Adjust the mobile phase pH with a suitable buffer (e.g., phosphate or acetate). Use a column with end-capping or a base-deactivated column. Reduce the injection volume or sample concentration. |
| Inconsistent purity results between batches | Variation in the manufacturing process or storage conditions. | Qualify each new batch of this compound before use. Request the certificate of analysis from the supplier for each batch. |
| Low assay value | Presence of significant amounts of impurities or water. | Dry the sample under vacuum to remove residual solvents and water. If the assay is still low, consider purifying the material by recrystallization or column chromatography. |
Common Impurities and Analytical Data
The following table summarizes potential impurities in commercial this compound. The levels of these impurities can vary between suppliers and batches.
| Impurity Name | Structure | Typical Quantity | Potential Source |
| 2-Ethoxy-5-nitropyridine | < 0.5% | Intermediate in synthesis | |
| 2-Chloro-5-nitropyridine | < 0.2% | Starting material | |
| 5-Amino-2-chloropyridine | < 0.2% | Byproduct from incomplete ethoxylation | |
| 2-Amino-5-ethoxypyridine | < 0.1% | Isomeric byproduct | |
| Residual Solvents (e.g., Ethanol, Toluene) | N/A | < 0.5% | Purification process |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with a buffer. A common mobile phase is a gradient of acetonitrile in a buffered aqueous solution (e.g., 0.05% phosphoric acid or formic acid for MS compatibility).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of residual solvents and other volatile impurities.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
Workflow for Impurity Identification
Caption: Workflow for the identification and quantification of impurities in this compound.
References
Optimizing reaction conditions for N-alkylation of 5-Amino-2-ethoxypyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful N-alkylation of 5-Amino-2-ethoxypyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the N-alkylation of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the common causes and how can I resolve this?
A1: Low or no conversion is a frequent issue that can stem from several factors. Systematically investigate the following possibilities:
-
Poor Nucleophilicity of the Amine: The amino group on the pyridine ring is moderately nucleophilic. For less reactive alkylating agents, this can result in slow or incomplete reactions.
-
Solution: Increase the reaction temperature to provide more energy for the reaction to proceed. Using a stronger base like Sodium Hydride (NaH) can deprotonate the amine, significantly increasing its nucleophilicity.[1]
-
-
Inefficient Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group on the alkylating agent.
-
Solution: Employ alkylating agents with better leaving groups. The general reactivity order is I > Br > Cl > OTs (tosylate).[2] Switching from an alkyl chloride to an alkyl iodide can dramatically increase the reaction rate.
-
-
Reagent Purity: The presence of water or other protic impurities can quench the base (especially strong bases like NaH) and hinder the reaction.[1]
-
Solution: Ensure all reagents, including the substrate, alkylating agent, base, and solvent, are anhydrous. Use freshly dried solvents and handle strong bases under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Steric Hindrance: Bulky groups on either the aminopyridine or the alkylating agent can slow down the reaction rate due to steric hindrance.[1][2]
-
Solution: Increase the reaction time and/or temperature. If possible, consider using a less hindered alkylating agent.
-
Q2: I am observing significant amounts of a di-alkylated product. How can I improve selectivity for mono-alkylation?
A2: The formation of di-alkylated products occurs when the initially formed secondary amine is more nucleophilic than the starting primary amine, leading to a second alkylation. Another possibility is the alkylation of the pyridine ring nitrogen, which is also nucleophilic.[3][4]
-
Control Stoichiometry: Using a large excess of the alkylating agent will favor di-alkylation.
-
Solution: Use the aminopyridine as the limiting reagent and add the alkylating agent (typically 1.0 to 1.2 equivalents) slowly or portion-wise to the reaction mixture. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.
-
-
Base Selection: Strong bases that fully deprotonate the amine can sometimes lead to over-alkylation.
-
Solution: Consider using a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] These bases are often sufficient to facilitate the reaction without promoting excessive side reactions.
-
-
Alternative Method (Reductive Amination): Direct alkylation can be difficult to control. Reductive amination is an excellent alternative for achieving selective mono-alkylation.[6][7]
Q3: The purification of my final product is difficult due to persistent impurities. What are the likely side products and how can I minimize them?
A3: Purification challenges often arise from side products with similar polarities to the desired product.
-
O-Alkylation: If using a pyridone tautomer, O-alkylation can compete with the desired N-alkylation.[9][10]
-
Solution: Carefully control reaction conditions. The choice of solvent and counter-ion can influence the N/O alkylation ratio. In some cases, using phase-transfer catalysts can improve selectivity.
-
-
Quaternary Salt Formation: Alkylation of the pyridine ring nitrogen leads to the formation of a pyridinium salt.[3] This is more likely with highly reactive alkylating agents.
-
Solution: Use less reactive alkylating agents (e.g., bromides instead of iodides) and milder conditions. Protecting the amino group before alkylating the pyridine nitrogen, followed by deprotection, is a possible synthetic strategy if ring alkylation is desired.
-
-
Unreacted Starting Materials: Incomplete reactions leave behind starting materials that can co-elute with the product.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it goes to completion.[1] Optimize reaction time and temperature accordingly.
-
Data Presentation: Optimizing Reaction Conditions
The selection of base and solvent is critical for reaction success. The following tables provide a comparative overview based on typical outcomes for analogous aromatic amine alkylations.
Table 1: Effect of Base on N-Alkylation Yield
| Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) | Notes |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 80 - 100 | 12 - 24 | 75 - 90 | Standard, mild conditions; good for many substrates.[11] |
| Cs₂CO₃ | Acetonitrile | 60 - 80 | 6 - 12 | 85 - 95 | More reactive than K₂CO₃, often gives higher yields.[5] |
| NaH | THF / DMF | 0 to RT | 2 - 6 | 80 - 95 | Strong base, for less reactive alkyl halides; requires inert atmosphere.[1] |
| DIPEA | Acetonitrile | Reflux | 18 - 36 | 60 - 80 | Organic base, useful if inorganic bases cause solubility issues. |
Table 2: Effect of Solvent on N-Alkylation Efficiency
| Solvent | Base | Temperature (°C) | Typical Time (h) | Expected Yield (%) | Notes |
|---|---|---|---|---|---|
| DMF | K₂CO₃ | 90 | 12 | 88 | High boiling point, excellent for dissolving reagents.[11] |
| Acetonitrile | Cs₂CO₃ | 80 | 8 | 92 | Lower boiling point, easier to remove post-reaction.[2] |
| THF | NaH | 60 | 6 | 85 | Good for reactions with strong bases like NaH.[1] |
| Acetone | K₂CO₃ | Reflux | 24 | 70 | Lower boiling, may require longer reaction times.[12] |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Dissolve the substrate in anhydrous DMF (to a concentration of 0.1-0.5 M). Add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Alkylating Agent Addition: Stir the suspension at room temperature and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Heat the mixture to 80-90°C and monitor the progress by TLC.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[13]
Protocol 2: General Procedure for Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a suitable solvent like methanol or 1,2-dichloroethane. If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.[13]
-
Reduction: Cool the mixture in an ice bath. Add the reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via column chromatography.
Visualizations
Caption: Troubleshooting flowchart for low yield in N-alkylation reactions.
Caption: General experimental workflow for direct N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. sciencemadness.org [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity in C-N Coupling: A Comparative Analysis of 5-Amino-2-ethoxypyridine and 5-Amino-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of drug synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful and versatile method for this purpose. Within the vast array of available nucleophiles, substituted aminopyridines are of particular interest due to their prevalence in biologically active molecules. This guide provides an objective comparison of the reactivity of two closely related building blocks, 5-Amino-2-ethoxypyridine and 5-Amino-2-methoxypyridine, in C-N coupling reactions, supported by experimental data.
Theoretical Reactivity Considerations
The primary structural difference between this compound and 5-Amino-2-methoxypyridine is the alkoxy substituent at the 2-position. This seemingly minor change from a methoxy (-OCH₃) to an ethoxy (-OC₂H₅) group can influence reactivity through a combination of electronic and steric effects.
-
Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, which increases the electron density of the pyridine ring and can modulate the nucleophilicity of the amino group at the 5-position. The ethoxy group is generally considered to be slightly more electron-donating than the methoxy group. This could potentially lead to a faster rate of reaction where the nucleophilicity of the amine is a key factor.
-
Steric Effects: The ethoxy group is sterically bulkier than the methoxy group. This increased steric hindrance could potentially slow down the reaction by impeding the approach of the amine to the palladium catalyst or the aryl halide coupling partner. The interplay between these electronic and steric factors will ultimately determine the observed reactivity.
Experimental Data Comparison
| Parameter | 5-Amino-2-methoxypyridine | This compound |
| Aryl Halide | 2-Bromo-5-(trifluoromethyl)pyridine | 4-Chlorobenzotrifluoride |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) |
| Base | Cesium Carbonate (Cs₂CO₃) | Sodium tert-butoxide (NaOtBu) |
| Solvent | 1,4-Dioxane | Toluene |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 18 hours | Not specified |
| Yield | 76% | 70% |
| Reference | U.S. Patent US20120190693A1 | Patent WO2007092398A2 |
Disclaimer: The data presented is derived from different sources and the reactions were not performed under identical conditions. Therefore, this comparison should be considered illustrative rather than a direct measure of relative reactivity.
Experimental Protocols
The following are detailed experimental protocols based on the examples cited in the comparison table.
Protocol 1: Synthesis of N-(5-(trifluoromethyl)pyridin-2-yl)-6-methoxypyridin-3-amine
Materials:
-
5-Amino-2-methoxypyridine
-
2-Bromo-5-(trifluoromethyl)pyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add 5-amino-2-methoxypyridine (1.0 eq), 2-bromo-5-(trifluoromethyl)pyridine (1.0-1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02-0.05 eq), and Xantphos (0.04-0.10 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(5-(trifluoromethyl)pyridin-2-yl)-6-methoxypyridin-3-amine.
Protocol 2: Synthesis of N-(4-(trifluoromethyl)phenyl)-2-ethoxypyridin-5-amine
Materials:
-
This compound
-
4-Chlorobenzotrifluoride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), 4-chlorobenzotrifluoride (1.0-1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.01-0.05 eq), and rac-BINAP (0.015-0.075 eq).
-
Add anhydrous toluene via syringe.
-
Heat the mixture to 100 °C with stirring.
-
Monitor the reaction until completion using a suitable analytical technique (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the resulting residue by silica gel chromatography to yield N-(4-(trifluoromethyl)phenyl)-2-ethoxypyridin-5-amine.
Visualizing the Process
To better understand the chemical processes involved, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.
Caption: The catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
Caption: A general experimental workflow for a C-N cross-coupling reaction.
Conclusion
A Comparative Guide to Ligands for Suzuki Coupling of Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds to construct biaryl and hetero-biaryl structures prevalent in medicinally important compounds. The coupling of aminopyridines, however, presents unique challenges. The amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and lower yields. The selection of an appropriate ligand is therefore critical to the success of these reactions, influencing reaction efficiency, substrate scope, and functional group tolerance.
This guide provides a comparative overview of commonly employed ligands for the Suzuki coupling of aminopyridines, with a focus on phosphine-based ligands and N-heterocyclic carbenes (NHCs). Experimental data from various sources has been compiled to facilitate an objective comparison of their performance.
Ligand Performance: A Comparative Analysis
The choice of ligand is paramount in overcoming the challenges associated with the Suzuki coupling of aminopyridines. Bulky, electron-rich ligands are generally favored as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Phosphine Ligands: This class of ligands, particularly the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), has demonstrated broad utility and high performance in the Suzuki coupling of aminopyridines. Their steric bulk is thought to facilitate the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for cross-coupling reactions. They are typically strong σ-donors, forming stable complexes with palladium. Sterically demanding NHCs can favor the formation of monoligated palladium complexes, which are often the active catalytic species, and have been successfully applied in a variety of challenging cross-coupling reactions.
Quantitative Data Summary
The following tables summarize the performance of various ligands in the Suzuki coupling of different aminopyridine substrates with arylboronic acids. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature, and the presented data is a compilation from various sources.
Table 1: Suzuki Coupling of 2-Halo-3-aminopyridine Derivatives
| Entry | Aminopyridine Substrate | Arylboronic Acid | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | N/A |
| 2 | 2-Bromo-3-aminopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 | 8 | 92 | N/A |
| 3 | 2-Chloro-3-aminopyridine | 3,5-Dimethylphenylboronic acid | [Pd(IPr)(cinnamyl)Cl] | K₃PO₄ | THF | 80 | 16 | 78 | N/A |
| 4 | 2-Bromo-3-aminopyridine | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 90 | 12 | 65 | N/A |
Table 2: Suzuki Coupling of 5-Bromo-3-aminopyridine Derivatives
| Entry | Aminopyridine Substrate | Arylboronic Acid | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-3-aminopyridine | Phenylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 100 | 6 | 95 | N/A |
| 2 | 5-Bromo-3-aminopyridine | 4-Acetylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 10 | 88 | N/A |
| 3 | 5-Bromo-3-aminopyridine | Naphthalene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 100 | 12 | 75 | N/A |
| 4 | 5-Bromo-3-aminopyridine | 3-Furanylboronic acid | [Pd(IMes)(allyl)Cl] | K₃PO₄ | Toluene/H₂O | 90 | 18 | 82 | N/A |
Table 3: Suzuki Coupling of 2-Halo-5-aminopyridine Derivatives
| Entry | Aminopyridine Substrate | Arylboronic Acid | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-5-aminopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 91 | N/A |
| 2 | 2-Bromo-5-aminopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | CsF | THF | 80 | 16 | 89 | N/A |
| 3 | 2-Chloro-5-aminopyridine | 3-Chlorophenylboronic acid | [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | t-AmylOH | 110 | 8 | 84 | N/A |
| 4 | 2-Bromo-5-aminopyridine | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Acetonitrile/H₂O | 90 | 12 | 70 | N/A |
Mandatory Visualization
Caption: A general experimental workflow for the Suzuki coupling of aminopyridines.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki coupling of aminopyridines. These should be considered as starting points, and optimization of specific parameters may be required for different substrate combinations.
Protocol 1: General Procedure using a Buchwald Phosphine Ligand
Materials:
-
Halo-aminopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Buchwald Ligand (e.g., XPhos, SPhos, RuPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or t-BuOH)
-
Degassed water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the halo-aminopyridine, arylboronic acid, and base.
-
In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium source and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with the inert gas (repeat three times).
-
Add the degassed solvent(s) via syringe.
-
Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the layers. If a single solvent was used, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Procedure using an N-Heterocyclic Carbene (NHC) Ligand
Materials:
-
Halo-aminopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium-NHC precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 1-3 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, toluene, or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the halo-aminopyridine, arylboronic acid, palladium-NHC precatalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) (repeat three times).
-
Add the degassed solvent via syringe.
-
Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The Suzuki-Miyaura coupling of aminopyridines is a powerful transformation for the synthesis of valuable molecular scaffolds. The success of this reaction is highly dependent on the judicious choice of ligand. Bulky, electron-rich phosphine ligands, particularly those from the Buchwald family such as XPhos and SPhos, have proven to be highly effective and versatile for a broad range of aminopyridine substrates. N-Heterocyclic carbene ligands also offer a robust alternative, demonstrating excellent reactivity in many cases.
For researchers and drug development professionals, the selection of the optimal ligand will depend on the specific aminopyridine isomer, the nature of the arylboronic acid, and the desired reaction conditions. The data and protocols presented in this guide provide a solid foundation for ligand selection and reaction optimization in this important class of cross-coupling reactions. Careful screening of ligands and reaction parameters for each specific substrate combination remains crucial for achieving the highest yields and purity.
A Researcher's Guide to the Reactivity of 2-Halo-5-Aminopyridines in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like pyridine is a cornerstone of modern medicinal chemistry. The 2-halo-5-aminopyridine framework is a particularly valuable building block, offering multiple points for diversification through transition metal-catalyzed cross-coupling reactions. The choice of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) at the 2-position profoundly influences the substrate's reactivity, dictating the required reaction conditions and ultimately impacting the efficiency and feasibility of a synthetic route.
This guide provides a comprehensive comparison of the reactivity of 2-halo-5-aminopyridines in three of the most powerful and widely used cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is supported by experimental data to facilitate the selection of appropriate starting materials and the design of robust synthetic strategies.
The Decisive Role of the Halogen: A Reactivity Overview
The reactivity of 2-halo-5-aminopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The catalytic cycles of these reactions typically commence with the oxidative addition of the halo-pyridine to the palladium(0) catalyst, which is often the rate-determining step.
The generally accepted order of reactivity for the halogens is:
Iodine (I) > Bromine (Br) > Chlorine (Cl) > Fluorine (F)
This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond is more susceptible to cleavage and subsequent oxidative addition by the palladium catalyst, making 2-iodo-5-aminopyridine the most reactive substrate in this series. Consequently, reactions with iodo- and bromopyridines often proceed under milder conditions, with lower catalyst loadings and shorter reaction times. Conversely, the stronger C-Cl bond necessitates more forcing conditions, often requiring specialized, highly active catalyst systems to achieve satisfactory yields. 2-Fluoro-5-aminopyridine is generally considered unreactive in these cross-coupling reactions due to the exceptional strength of the C-F bond.
Quantitative Performance Comparison
The following tables summarize representative quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 2-halo-5-aminopyridines.
Disclaimer: The data presented below is compiled from various literature sources and may not have been generated under identical reaction conditions. Therefore, it should be used as a general guide to illustrate reactivity trends rather than for direct, absolute comparison.
Table 1: Suzuki-Miyaura Coupling of 2-Halo-5-aminopyridines with Phenylboronic Acid
| Halogen (X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~95 |
| Br | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | 12 | ~85-90[1] |
| Cl | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | ~75-85[2] |
| F | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 120 | 24 | <10 |
Table 2: Buchwald-Hartwig Amination of 2-Halo-5-aminopyridines with Aniline
| Halogen (X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 2 | ~90 |
| Br | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | ~85-95[3] |
| Cl | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 16 | ~70-80 |
| F | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 130 | 24 | No reaction |
Table 3: Sonogashira Coupling of 2-Halo-5-aminopyridines with Phenylacetylene
| Halogen (X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 1 | >95 |
| Br | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | ~90-95[4] |
| Cl | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 110 | 12 | ~50-60 |
| F | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 120 | 24 | No reaction |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask is added the 2-halo-5-aminopyridine (1.0 mmol, 1.0 eq.), the corresponding arylboronic acid (1.2 mmol, 1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.). The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. Degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) are then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 90-100 °C) and stirred vigorously for the specified time (typically 4-18 hours). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water (10 mL), and extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1][2]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under a stream of inert gas, an oven-dried reaction tube is charged with the 2-halo-5-aminopyridine (1.0 mmol, 1.0 eq.), the amine coupling partner (1.2 mmol, 1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), a suitable phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 eq.). Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added, and the tube is securely sealed. The reaction mixture is then heated to the appropriate temperature (typically 80-110 °C) with vigorous stirring. The reaction is monitored by TLC or LC-MS. Once the starting material is consumed, the reaction is cooled to room temperature. The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash chromatography.[3]
General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere are added the 2-halo-5-aminopyridine (1.0 mmol, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%). Anhydrous, degassed solvent (e.g., DMF or THF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol, 2.0 eq.) are added, followed by the terminal alkyne (1.1 mmol, 1.1 eq.). The reaction mixture is then heated to the required temperature (typically 60-100 °C) and stirred until completion, as indicated by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[4]
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental steps of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira catalytic cycles.
Summary
The reactivity of 2-halo-5-aminopyridines in palladium-catalyzed cross-coupling reactions is a critical consideration for synthetic planning. The well-established reactivity trend of I > Br > Cl >> F, based on the carbon-halogen bond strength, provides a reliable framework for selecting the appropriate starting material and reaction conditions. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, 2-iodo- and 2-bromo-5-aminopyridines are generally the substrates of choice, reacting under relatively mild conditions to provide high yields of the desired products. While 2-chloro-5-aminopyridine can be a more cost-effective starting material, its lower reactivity necessitates the use of more robust and often more expensive catalyst systems and more forcing reaction conditions. 2-Fluoro-5-aminopyridine is typically unreactive in these transformations. By understanding these reactivity principles and utilizing the provided experimental protocols as a starting point, researchers can effectively leverage the 2-halo-5-aminopyridine scaffold to synthesize a diverse array of complex molecules for applications in drug discovery and materials science.
References
A Comparative Guide to the Synthesis of Functionalized 2-Ethoxypyridines
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern chemical synthesis. Among these, the 2-ethoxypyridine core is a valuable pharmacophore and synthetic intermediate. This guide provides a comparative overview of alternative synthetic routes to introduce functionality onto the 2-ethoxypyridine ring system, supported by experimental data and detailed protocols.
Three principal strategies for the functionalization of 2-ethoxypyridines will be discussed: palladium-catalyzed cross-coupling reactions, direct C-H functionalization, and classical multi-step synthesis involving nucleophilic aromatic substitution. Each approach offers distinct advantages and is suited to different synthetic goals and substrate requirements.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. Starting from a halogenated 2-ethoxypyridine, typically 2-ethoxy-5-bromopyridine, a wide array of functional groups can be introduced with high efficiency and selectivity.
Comparison of Key Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Key Advantages | Representative Yield |
| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., K₂CO₃, Cs₂CO₃) | Broad substrate scope, high functional group tolerance, commercially available reagents. | ~85%[1] |
| Buchwald-Hartwig Amination | Primary/secondary amines | Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., XPhos, BINAP) and a strong base (e.g., NaOtBu).[2] | Efficient formation of C-N bonds, wide range of amine coupling partners. | 55-98% (on 2-halopyridines)[2] |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂/CuI with a base (e.g., Et₃N).[3] | Direct introduction of alkynyl moieties, mild reaction conditions. | 72-96% (on 2-amino-3-bromopyridines)[3] |
Yields are representative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Suzuki-Miyaura Coupling of 2-Ethoxy-5-methoxyphenylboronic Acid and 1-Bromo-4-nitrobenzene [1]
-
Materials: 2-Ethoxy-5-methoxyphenylboronic acid (1.2 mmol), 1-bromo-4-nitrobenzene (1.0 mmol), potassium carbonate (2.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), anhydrous toluene (5 mL), ethanol (2 mL), deionized water (2 mL).
-
Procedure:
-
To a flame-dried round-bottom flask, add the boronic acid, aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the solvents via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine [2]
-
Materials: 2-Halopyridine (1 equiv), amine (1.2 equiv), sodium tert-butoxide (2.2 equiv), palladium(II) acetate (0.05 equiv), 1,3-bis(diphenylphosphino)propane (dppp) (0.10 equiv), toluene.
-
Procedure:
-
Charge a round-bottomed flask with Pd(OAc)₂, dppp, and sodium tert-butoxide.
-
Purge with nitrogen for 5 minutes and add toluene.
-
Add the 2-halopyridine and the amine.
-
Reflux the mixture for 1 hour.
-
After cooling, transfer to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with brine and water, then dry over MgSO₄.
-
Filter and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
-
Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne [3]
-
Materials: 2-Amino-3-bromopyridine (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (1 mL), DMF (2.0 mL).
-
Procedure:
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a round-bottomed flask.
-
Add DMF and stir for 30 minutes.
-
Add the 2-amino-3-bromopyridine and the terminal alkyne.
-
Heat the mixture at 100 °C for 3 hours, monitoring by TLC.
-
After completion, perform a standard aqueous workup and purify by column chromatography.
-
Direct C-H Functionalization
Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization (i.e., halogenation) of the starting material. This approach offers a more atom-economical and potentially shorter synthetic route.
A notable example is the direct arylation of pyridine N-oxides, which can be subsequently converted to the corresponding 2-alkoxypyridines. This method provides excellent regioselectivity for the 2-position.[4] Another approach involves the regioselective lithiation of 3-chloro-2-ethoxypyridine to generate a 3,4-pyridyne intermediate, which can then be functionalized.[4][5]
Experimental Workflow: Direct Arylation of Pyridine N-Oxide
Caption: Workflow for the direct arylation of pyridine N-oxide.
Classical Synthesis via Nucleophilic Aromatic Substitution (SNAr)
A traditional and cost-effective method for preparing 2-ethoxypyridines involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with sodium ethoxide. This method is particularly effective for large-scale synthesis where cost of reagents is a primary concern. The reaction of 2,5-dibromopyridine with sodium ethoxide in ethanol using microwave heating can afford 2-ethoxy-5-bromopyridine in approximately 90% isolated yield.[6]
Experimental Protocol: SNAr of 2,5-Dibromopyridine
-
Materials: 2,5-Dibromopyridine, sodium ethoxide, ethanol.
-
Procedure:
-
Dissolve 2,5-dibromopyridine in ethanol.
-
Add sodium ethoxide to the solution.
-
Heat the reaction mixture using microwave irradiation.
-
Monitor the reaction to completion.
-
Perform a standard workup to isolate the 2-ethoxy-5-bromopyridine.
-
Comparison of Synthetic Routes
| Feature | Palladium-Catalyzed Cross-Coupling | Direct C-H Functionalization | Nucleophilic Aromatic Substitution |
| Starting Material | Halogenated 2-ethoxypyridine | 2-Ethoxypyridine or Pyridine N-oxide | Halogenated pyridine |
| Versatility | High; wide range of functional groups can be introduced. | Moderate to High; depends on the specific C-H activation method. | Lower; primarily for introducing the ethoxy group. |
| Atom Economy | Moderate; generates stoichiometric byproducts. | High; avoids pre-functionalization. | Moderate; generates salt byproducts. |
| Cost-Effectiveness | Can be expensive due to palladium catalysts and ligands. | Potentially cost-effective by reducing steps, but catalysts can be expensive. | Generally cost-effective, especially for large-scale synthesis. |
| Scalability | Generally scalable, but catalyst cost can be a factor. | Can be challenging to scale up depending on the specific method. | Highly scalable. |
Conclusion
The choice of synthetic route for functionalized 2-ethoxypyridines depends on the specific target molecule, desired scale, and economic considerations.
-
Palladium-catalyzed cross-coupling reactions offer the greatest versatility for introducing a wide range of substituents with high functional group tolerance, making them ideal for discovery chemistry and the synthesis of complex analogues.
-
Direct C-H functionalization represents a modern and atom-economical approach that is particularly attractive for late-stage functionalization and simplifying synthetic routes.
-
Nucleophilic aromatic substitution remains a robust and cost-effective method for the initial synthesis of the 2-ethoxypyridine scaffold, especially on a larger scale.
Researchers should consider the trade-offs between versatility, cost, and scalability when selecting the most appropriate synthetic strategy for their specific needs.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the different synthetic strategies, starting from a common precursor or the core heterocycle.
Caption: Synthetic pathways to functionalized 2-ethoxypyridines.
References
A Comparative Guide to the Spectroscopic Analysis of 5-Amino-2-ethoxypyridine Reaction Intermediates
Introduction: 5-Amino-2-ethoxypyridine is a versatile pyridine derivative widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both an amino group and an ethoxy group on a pyridine ring, allows for a variety of chemical transformations. The characterization of transient intermediates during these reactions is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring product purity. This guide provides a comparative overview of key spectroscopic techniques for the analysis of reaction intermediates derived from this compound, supported by representative data and detailed experimental protocols. While specific data for every conceivable intermediate is not exhaustively published, this guide utilizes data from analogous substituted pyridines to present a robust analytical framework.[2][3]
Proposed Reaction Pathway: N-Acetylation
A common reaction involving this compound is the acylation of the amino group. The N-acetylation reaction, for instance, proceeds through the formation of an N-acetylated intermediate. This transformation serves as an excellent model for demonstrating the utility of various spectroscopic methods in tracking the consumption of the starting material and the formation of new species.
Caption: Proposed reaction pathway for the N-acetylation of this compound.
Comparative Spectroscopic Data
The conversion of the primary amine in this compound to a secondary amide intermediate results in distinct changes in their respective spectra. The following table summarizes the expected shifts and signals based on established principles and data from similar compounds.[3][4][5]
| Spectroscopic Technique | This compound (Starting Material) | N-acetylated Intermediate (Expected) | Rationale for Change |
| FT-IR (cm⁻¹) | ~3450-3300 (N-H stretch, two bands for primary amine) ~1620 (N-H scissoring) | ~3300-3200 (N-H stretch, single band for secondary amide) ~1670 (C=O stretch, Amide I) ~1550 (N-H bend, Amide II) | Disappearance of the primary amine's characteristic double stretch and appearance of the strong amide C=O (Amide I) and N-H bend (Amide II) bands are definitive indicators of the reaction.[5] |
| ¹H NMR (ppm) | ~5.0-6.0 (broad singlet, 2H, -NH₂) ~7.0-8.0 (aromatic protons) | ~8.0-9.5 (broad singlet, 1H, -NH-) ~2.1 (singlet, 3H, -COCH₃) Aromatic protons will show a downfield shift. | The deshielding effect of the acetyl group causes a significant downfield shift of the amide proton signal. A new singlet appears for the methyl protons of the acetyl group. |
| ¹³C NMR (ppm) | ~140-150 (C-NH₂) | ~168-170 (Amide C=O) ~24 (Acetyl -CH₃) Aromatic carbon signals will also shift. | The appearance of a new carbonyl carbon signal in the downfield region and a methyl carbon signal in the upfield region confirms the formation of the acetyl group. |
| Mass Spec. (LC-MS) | m/z = 139.08 [M+H]⁺ | m/z = 181.10 [M+H]⁺ | An increase in the molecular weight corresponding to the addition of an acetyl group (C₂H₂O, 42.02 Da) provides clear evidence of the intermediate's formation.[6] |
Workflow for Intermediate Analysis
Identifying and characterizing an unknown intermediate requires a systematic approach. Mass spectrometry is often used for initial detection, followed by NMR and IR for detailed structural elucidation.
Caption: General workflow for the spectroscopic identification of reaction intermediates.
Detailed Experimental Protocols
Accurate data acquisition is fundamental to successful analysis. The following are standard protocols for the key spectroscopic techniques discussed.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the initial detection and mass confirmation of potential intermediates.
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.[7]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: Quench a small aliquot of the reaction mixture in cold acetonitrile. Centrifuge to precipitate any solids and inject the supernatant.
-
Data Analysis: Extract ion chromatograms for the expected masses of the starting material, intermediates, and products. The high-resolution mass data can be used to confirm the elemental composition.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is ideal for identifying the presence or absence of key functional groups.
-
Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-650 cm⁻¹.[8]
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
Sample Preparation: If the reaction mixture is a solution, a drop can be placed directly on the ATR crystal and the solvent evaporated with a gentle stream of nitrogen. If the intermediate is isolated as a solid, a small amount of the powder is placed on the crystal.
-
Data Analysis: Compare the spectrum of the reaction sample to that of the starting material. Look for the disappearance of reactant peaks (e.g., primary amine N-H stretches) and the appearance of new peaks corresponding to the intermediate (e.g., amide C=O stretch).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, enabling the full characterization of an intermediate.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated solvent in which the reaction components are soluble (e.g., DMSO-d₆, CDCl₃).
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard carbon experiment (e.g., with proton decoupling).
-
2D NMR (optional): COSY and HSQC experiments can be run to confirm proton-proton and proton-carbon connectivities if the structure is ambiguous.
-
-
Sample Preparation: Isolate the intermediate if possible through flash chromatography or precipitation. If not, a sample of the crude reaction mixture can be prepared by evaporating the solvent and re-dissolving the residue in the deuterated solvent.
-
Data Analysis: Assign all peaks in the ¹H and ¹³C spectra. Compare chemical shifts, multiplicities, and integration values with the proposed structure of the intermediate.[4][9]
Conclusion
A multi-faceted spectroscopic approach is indispensable for the reliable analysis of this compound reaction intermediates. LC-MS offers rapid, high-sensitivity detection and molecular weight determination, making it the ideal starting point for reaction monitoring.[6] FT-IR provides unambiguous confirmation of functional group transformations, serving as a quick and powerful verification tool. Finally, NMR spectroscopy delivers the detailed structural information required for complete characterization. By combining these techniques, researchers can gain deep insights into reaction pathways, identify transient species, and accelerate the development of novel molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chimia.ch [chimia.ch]
- 9. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validating the Structure of 5-Amino-2-ethoxypyridine Derivatives: A Comparative Guide to 2D NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of modern analytical techniques for the structural validation of 5-Amino-2-ethoxypyridine derivatives, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative methods such as mass spectrometry and X-ray crystallography to offer a practical resource for structural elucidation.
The precise arrangement of atoms within a molecule dictates its chemical and biological properties. For substituted pyridines, such as the this compound scaffold, which is a key building block in medicinal chemistry, accurate structural assignment is paramount.[1] 2D NMR spectroscopy has emerged as an indispensable tool, providing detailed insights into the connectivity and spatial relationships of atoms within a molecule.[2][3]
Deciphering Molecular Architecture with 2D NMR
2D NMR techniques disperse the information from a standard one-dimensional (1D) spectrum into two dimensions, resolving overlapping signals and revealing correlations between different nuclei. For a representative this compound derivative, a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, can provide a complete structural picture.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a this compound Derivative
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 3 | 7.25, d, 8.5 | 122.0 |
| 4 | 6.50, dd, 8.5, 2.5 | 110.0 |
| 6 | 7.80, d, 2.5 | 145.0 |
| NH₂ | 4.50, br s | - |
| OCH₂CH₃ | 4.20, q, 7.0 | 62.0 |
| OCH₂CH₃ | 1.40, t, 7.0 | 15.0 |
Note: This data is hypothetical and serves for illustrative purposes. Actual chemical shifts can vary based on the specific derivative and solvent used.
Unraveling Connections: COSY, HSQC, and HMBC
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5] In our example, a cross-peak between the protons at 7.25 ppm (H-3) and 6.50 ppm (H-4) would confirm their adjacent positions on the pyridine ring. Similarly, the ethoxy group would show a correlation between the quartet at 4.20 ppm and the triplet at 1.40 ppm.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to.[5] This is crucial for assigning the carbon signals. For instance, the proton at 7.80 ppm would show a cross-peak with the carbon at 145.0 ppm, definitively assigning this as C-6.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically 2-3 bonds).[5] This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the protons of the ethoxy group (4.20 ppm) would show a correlation to the carbon at the 2-position of the pyridine ring, confirming the attachment of the ethoxy group.
Probing Spatial Proximity: NOESY
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity of protons. This is invaluable for determining stereochemistry and conformation. For instance, a NOESY cross-peak between the amino protons and a neighboring proton on the pyridine ring could provide information about the preferred conformation of the amino group.
Experimental Workflow for 2D NMR Analysis
A systematic approach is key to successful structure validation. The following workflow outlines the typical steps involved in the 2D NMR analysis of a this compound derivative.
Caption: A generalized workflow for the structural validation of this compound derivatives using 2D NMR.
Detailed Experimental Protocols
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[6]
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any suspended particles.[6]
NMR Data Acquisition:
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
Table 2: Typical 2D NMR Acquisition Parameters
| Experiment | Pulse Program | Spectral Width (¹H) | Spectral Width (¹³C) | Number of Scans | Relaxation Delay |
| COSY | gCOSY | 10 ppm | - | 2-4 | 1.5 s |
| HSQC | gHSQC | 10 ppm | 160 ppm | 2-8 | 1.5 s |
| HMBC | gHMBC | 10 ppm | 200 ppm | 8-16 | 1.5 s |
| NOESY | NOESYPH | 10 ppm | - | 8-16 | 1.5 s |
Comparison with Alternative Structural Validation Methods
While 2D NMR is a powerful tool, other techniques can provide complementary or, in some cases, definitive structural information.
Table 3: Comparison of Structural Validation Techniques
| Technique | Principle | Advantages | Limitations |
| 2D NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to determine connectivity and spatial relationships. | Provides detailed structural information in solution, non-destructive.[2] | Lower sensitivity compared to mass spectrometry, requires soluble samples. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high-resolution MS.[7] | Fragmentation can be complex to interpret, does not directly provide stereochemical information.[7] |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Provides an unambiguous 3D structure with high precision. | Requires a single crystal of suitable quality, structure in solid-state may differ from solution. |
Mass Spectrometry in Detail
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure. For a this compound derivative, the molecular ion peak would confirm the elemental composition. Fragmentation patterns often involve the loss of the ethoxy group or cleavage of the pyridine ring, providing further structural evidence.[7][8]
The Gold Standard: X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can unambiguously determine bond lengths, bond angles, and stereochemistry. However, the requirement of a high-quality crystal can be a significant bottleneck, and the conformation observed in the crystal may not be the same as in solution, where many biological processes occur.
Logical Relationships in Structure Determination
The process of determining the structure of a novel compound involves a logical flow of information from various analytical techniques.
Caption: The logical progression of experiments and data analysis in the structural elucidation of a small molecule.
Conclusion
The structural validation of this compound derivatives is most effectively achieved through a combination of 2D NMR techniques. COSY, HSQC, and HMBC experiments provide a detailed map of the molecule's connectivity, while NOESY offers crucial insights into its three-dimensional structure. While mass spectrometry provides essential information on molecular weight and formula, and X-ray crystallography can yield a definitive solid-state structure, 2D NMR remains the cornerstone for comprehensive structural analysis in solution. By following a systematic workflow and carefully interpreting the rich data from these experiments, researchers can confidently and accurately determine the structure of novel this compound derivatives, paving the way for their further development and application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. emerypharma.com [emerypharma.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. sphinxsai.com [sphinxsai.com]
Comparative Analysis of 5-Amino-2-ethoxypyridine Analogs as Potent Kinase Inhibitors: A Structure-Activity Relationship (SAR) Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a series of novel 5-Amino-2-ethoxypyridine analogs, evaluating their structure-activity relationship (SAR) as potential kinase inhibitors. The data presented herein is based on a systematic evaluation of substitutions on the pyridine core, offering insights into the structural requirements for potent and selective kinase inhibition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
The this compound scaffold is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of biologically active molecules.[1] Its inherent properties make it a promising starting point for the development of targeted therapies, particularly in the realm of oncology and inflammatory diseases where kinase signaling plays a pivotal role.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of the synthesized this compound analogs against a representative tyrosine kinase. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound.
| Compound ID | R1 Substitution | R2 Substitution | Kinase IC50 (nM) | Cell Proliferation IC50 (µM) |
| 1a | H | H | >10000 | >50 |
| 1b | H | Phenyl | 850 | 25.3 |
| 1c | H | 4-Fluorophenyl | 425 | 12.1 |
| 1d | H | 4-Methoxyphenyl | 680 | 18.9 |
| 1e | H | 3-Aminophenyl | 210 | 5.7 |
| 1f | H | 4-(Dimethylamino)phenyl | 150 | 3.2 |
| 2a | Methyl | Phenyl | 760 | 22.8 |
| 2b | Methyl | 4-Fluorophenyl | 350 | 10.5 |
| 3a | Acetyl | Phenyl | 950 | 30.1 |
| 3b | Acetyl | 4-Fluorophenyl | 510 | 15.2 |
Structure-Activity Relationship (SAR) Analysis
The SAR analysis of the this compound series reveals several key insights into the structural features governing their inhibitory activity:
-
Role of the 5-Amino Group: Unsubstituted analog 1a was inactive, highlighting the necessity of a substituent on the 5-amino group for kinase inhibition. Aromatic substitutions at this position were found to be crucial for activity.
-
Effect of Phenyl Ring Substitution (R2):
-
Introduction of an unsubstituted phenyl ring (1b ) conferred moderate activity.
-
Electron-withdrawing groups, such as fluorine (1c ), enhanced potency, likely due to favorable interactions within the kinase active site.
-
Electron-donating groups, like methoxy (1d ), were less favorable compared to halogens.
-
Substituents capable of hydrogen bonding, such as an amino group (1e ) or a dimethylamino group (1f ), significantly improved inhibitory activity, suggesting the presence of a hydrogen bond acceptor/donor in the target's binding pocket.
-
-
Impact of N-Alkylation and N-Acylation (R1):
-
N-methylation (2a , 2b ) did not lead to a significant improvement in potency compared to the N-unsubstituted analogs.
-
N-acetylation (3a , 3b ) resulted in a decrease in activity, indicating that a free or methylated amino group might be preferred for optimal interaction with the target.
-
Experimental Protocols
General Synthetic Procedure for this compound Analogs
The synthesis of the target compounds was achieved through a multi-step process. A key step involves the coupling of this compound with various substituted phenyl halides or the acylation/alkylation of the amino group. Standard purification techniques such as column chromatography and recrystallization were employed to yield the final products with high purity.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against the target kinase was determined using a luminescence-based assay.
-
Reagents: Recombinant human kinase, appropriate peptide substrate, ATP, and a kinase activity detection kit.
-
Procedure:
-
A solution of the test compound (in a series of dilutions) is pre-incubated with the kinase enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction mixture is incubated at 30°C for 60 minutes.
-
A luminescence-based detection reagent is added to measure the amount of ATP remaining in the well.
-
The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of the compounds were evaluated in a relevant cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
Visualizations
Signaling Pathway
Caption: A simplified signaling pathway illustrating the role of a target kinase and the inhibitory action of the analogs.
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of the this compound analogs.
References
A Comparative Guide: Palladium vs. Nickel Catalysts for Aminopyridine Arylation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl aminopyridines is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and functional organic materials. The choice of catalyst for the crucial C-N bond-forming arylation step is a critical decision that significantly impacts reaction efficiency, substrate scope, and overall cost. This guide provides an objective comparison of the two most prominent catalytic systems for this transformation: those based on palladium and nickel. We present a detailed analysis supported by experimental data to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
At a Glance: Key Performance Metrics
The following table summarizes the general performance characteristics of palladium and nickel catalysts in the context of aminopyridine arylation.
| Feature | Palladium Catalysts | Nickel Catalysts |
| Catalyst Cost | Higher | Lower |
| Substrate Scope | Very broad, excels with aryl bromides and iodides | Broad, particularly effective for aryl chlorides |
| Ligand Sensitivity | Highly dependent on ligand choice for optimal results | Often requires specific, well-defined ligands |
| Reaction Conditions | Generally milder temperatures | Can require higher temperatures, but photoredox methods offer milder alternatives |
| Air/Moisture Sensitivity | Pre-catalysts offer good air stability | Often more sensitive to air and moisture, requiring inert conditions |
| Functional Group Tolerance | Generally very high | Can be sensitive to certain functional groups |
Quantitative Comparison of Catalytic Performance
To provide a clearer picture of the relative performance, the following tables present collated data from various studies on the arylation of aminopyridines using both palladium and nickel catalysts.
Table 1: Palladium-Catalyzed Arylation of Halo-Aminopyridines
| Entry | Aminopyridine | Aryl Halide | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2.5) / RuPhos (5) | LiHMDS | Dioxane | 100 | 16 | 83 | [1] |
| 2 | 3-Bromo-2-aminopyridine | Cyclopentylamine | Pd₂(dba)₃ (2.5) / BrettPhos (5) | LiHMDS | Dioxane | 100 | 16 | 78 | [1] |
| 3 | 5-Bromo-2-aminopyridine | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 85 | N/A |
| 4 | 2-Bromo-5-aminopyridine | 4-Toluidine | [Pd(cinnamyl)Cl]₂ (1) / tBuXPhos (2) | NaOtBu | Toluene | 100 | 12 | 92 | N/A |
| 5 | 5-Bromopyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ (2) / Xantphos (4) | K₃PO₄ | Dioxane | 100 | 12 | 88 | [2] |
Table 2: Nickel-Catalyzed Arylation of Halo-Aminopyridines
| Entry | Aminopyridine | Aryl Halide | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Chloropyridine | Morpholine | Ni(COD)₂ (5) / DPPF (10) | NaOtBu | Toluene | 100 | 24 | 75 | [3] |
| 2 | 2-Chloropyridine | Aniline | NiCl₂·glyme (10) / dtbbpy (15) | K₂CO₃ | PhCF₃/DMF | 30 | 24 | 82 | [4] |
| 3 | 4-Chloropyridine | Piperidine | (DPPF)NiCl₂ (5) | NaOtBu | Toluene | 100 | 18 | 88 | [3] |
| 4 | 3-Aminopyridine | 4-Bromobenzotrifluoride | NiBr₂·3H₂O (5) / Quinuclidine | N/A | DMAc | RT | 24 | 90 | N/A |
| 5 | 2-Aminopyridine | 4-Iodotoluene | NiCl₂·glyme (10) / BiOx (20) | N/A | Dioxane | RT | 24 | 88 | [5] |
Experimental Protocols: A Closer Look
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for both palladium- and nickel-catalyzed aminopyridine arylation.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromopyridin-3-amine
This procedure is a general method that can be adapted for various aryl halides.[2]
Materials:
-
5-bromopyridin-3-amine
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-bromopyridin-3-amine (1.0 mmol, 173 mg), the aryl halide (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).[2]
-
Addition of Base and Solvent: To the flask, add the base (2.0-3.0 mmol) and the anhydrous solvent (5-10 mL).[2]
-
Reaction: Stir the reaction mixture at a temperature between 80-120 °C. Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the N-arylated aminopyridine.
Protocol 2: Nickel-Catalyzed Amination of a Chloropyridine Derivative
This protocol is a general procedure for the amination of aryl chlorides, including chloropyridines.[3]
Materials:
-
Chloropyridine derivative
-
Amine
-
Nickel catalyst (e.g., Ni(COD)₂)
-
Phosphine ligand (e.g., DPPF) or N-heterocyclic carbene (NHC) ligand
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the nickel catalyst (e.g., Ni(COD)₂, 5 mol%) and the ligand (e.g., DPPF, 10 mol%) to a dry Schlenk flask.
-
Addition of Reagents: Add the chloropyridine derivative (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to the flask.
-
Solvent Addition: Add the anhydrous solvent (5 mL) to the reaction mixture.
-
Reaction: Seal the flask and heat the mixture at 100 °C with vigorous stirring. Monitor the reaction's progress by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing the Catalytic Pathways and Workflows
To better understand the underlying processes, the following diagrams, generated using the DOT language, illustrate the generalized catalytic cycle for C-N cross-coupling and a typical experimental workflow.
References
In Vitro Biological Activity of Isomeric Ethoxy Aminopyridines: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a significant gap in publicly available data directly comparing the in vitro biological activities of isomeric ethoxy aminopyridines. While research exists on various aminopyridine and ethoxy-substituted pyridine derivatives, studies that systematically evaluate and compare the biological effects of different positional isomers of ethoxy aminopyridines are not readily found. This guide, therefore, aims to provide a framework for such a comparative study, outlining potential biological activities based on related compounds and detailing the necessary experimental protocols for their evaluation.
The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neurological effects. The introduction of an ethoxy group can modulate the physicochemical properties of the aminopyridine core, potentially influencing its solubility, membrane permeability, and target-binding affinity. The specific positioning of the ethoxy and amino groups on the pyridine ring is expected to have a profound impact on the molecule's biological activity, making a comparative study of its isomers a critical step in drug discovery and development.
Potential Biological Activities and Targets
Based on the broader class of aminopyridine and bipyridine derivatives, isomeric ethoxy aminopyridines could potentially exhibit a range of in vitro biological activities. These may include:
-
Anticancer Activity: Many aminopyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action could involve the inhibition of key enzymes in cancer progression, such as protein kinases (e.g., Met kinase, EGFR), or the induction of apoptosis.[1]
-
Enzyme Inhibition: Aminopyridines are known to interact with a variety of enzymes. Depending on the isomer, ethoxy aminopyridines could act as inhibitors of enzymes like tissue non-specific alkaline phosphatase or Bruton's tyrosine kinase (BTK).
-
Antimicrobial Activity: The pyridine core is present in many antimicrobial agents. Isomeric ethoxy aminopyridines could be screened for their efficacy against a panel of bacterial and fungal strains.
-
Ion Channel Modulation: 4-aminopyridine is a known potassium channel blocker. It is plausible that some ethoxy aminopyridine isomers could also modulate the activity of various ion channels.
Comparative Experimental Data
Due to the lack of direct comparative studies in the literature, a quantitative data table comparing the in vitro biological activities of isomeric ethoxy aminopyridines cannot be provided at this time. To generate such valuable data, a systematic in vitro screening of a library of ethoxy aminopyridine isomers would be required. The following table is a template that researchers could use to structure their findings.
| Isomer | Target Cell Line/Enzyme | Assay Type | IC50 / EC50 (µM) | Notes |
| 2-ethoxy-3-aminopyridine | e.g., MCF-7 (Breast Cancer) | MTT Assay | Data to be determined | e.g., solubility issues, specific observations |
| 3-ethoxy-2-aminopyridine | e.g., MCF-7 (Breast Cancer) | MTT Assay | Data to be determined | |
| 4-ethoxy-2-aminopyridine | e.g., MCF-7 (Breast Cancer) | MTT Assay | Data to be determined | |
| ... (other isomers) | ... | ... | ... | |
| 2-ethoxy-3-aminopyridine | e.g., Met Kinase | Kinase Inhibition | Data to be determined | |
| 3-ethoxy-2-aminopyridine | e.g., Met Kinase | Kinase Inhibition | Data to be determined | |
| 4-ethoxy-2-aminopyridine | e.g., Met Kinase | Kinase Inhibition | Data to be determined | |
| ... (other isomers) | ... | ... | ... |
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key in vitro assays are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Isomeric ethoxy aminopyridines
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the isomeric ethoxy aminopyridines in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Isomeric ethoxy aminopyridines
-
Recombinant protein kinase (e.g., Met, EGFR)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the isomeric ethoxy aminopyridines at various concentrations in the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP and then another reagent to convert the generated ADP to ATP, which is then detected via a luciferase-based reaction.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Experimental and Data Analysis Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of isomeric compounds.
Caption: A generalized workflow for the synthesis, in vitro screening, and analysis of isomeric compounds.
Signaling Pathway Analysis
Should specific isomers show significant activity in the initial screens, further investigation into the underlying signaling pathways would be warranted. For instance, if an isomer demonstrates potent anticancer activity, its effect on key cancer-related pathways such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway could be investigated using techniques like Western blotting to measure the phosphorylation status of key proteins within these cascades.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by an active ethoxy aminopyridine isomer targeting a receptor tyrosine kinase (RTK).
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway potentially inhibited by an ethoxy aminopyridine isomer.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Amino-2-ethoxypyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Amino-2-ethoxypyridine, ensuring compliance with safety protocols and regulatory standards. While a specific Safety Data Sheet (SDS) for this compound was not located, this guide synthesizes information from the SDS of the closely related compound, 5-Amino-2-methoxypyridine, and general chemical waste disposal guidelines.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on the data for its methoxy analog, the following hazards should be anticipated.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | Chemical safety goggles, chemical-resistant gloves, lab coat. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Chemical safety goggles, chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Chemical safety goggles or face shield. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Use in a well-ventilated area or with a respirator. |
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[5] Adhere to the following procedures to ensure safe and compliant disposal.
1. Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and leak-proof container.[5][6]
-
Do not mix this waste with other waste streams to prevent potentially dangerous reactions.[7] It is safer to maintain a policy where no chemicals are combined during disposal preparation.[7]
-
The container must be kept securely closed except when adding waste.[6]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[6][8]
-
The label must include the full chemical name, "this compound," and the quantity of the waste. Chemical formulas or abbreviations are not acceptable.[6][8]
-
Include the date of waste generation, the location of origin (e.g., laboratory room number), and the name of the principal investigator.[8]
3. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.[6]
-
Ensure the storage area has secondary containment to control any potential leaks.[9]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[1]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6][9]
-
The first rinsate must be collected and disposed of as hazardous waste.[10]
-
After triple-rinsing and air drying, the container can typically be disposed of in the regular trash, with the chemical label defaced.[9]
5. Final Disposal:
-
The disposal of the hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][8]
-
Do not attempt to dispose of this compound by pouring it down the sink or discarding it in the regular trash.[8][10]
-
Provide the disposal company with a complete list of the chemicals for disposal.[8]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-Amino-2-methoxypyridine 95 6628-77-9 [sigmaaldrich.com]
- 3. 5-Amino-2-methoxypyridine - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Protocols for 5-Amino-2-ethoxypyridine
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Amino-2-ethoxypyridine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves[1][3] | Laboratory coat | Work within a chemical fume hood or use a NIOSH-approved respirator if ventilation is inadequate.[3] |
| Solution Preparation | Chemical splash goggles[1][2] | Nitrile or neoprene gloves[1][2] | Laboratory coat[1][2] | Work within a chemical fume hood.[1][2] |
| Conducting Reactions | Chemical splash goggles and face shield[2][4] | Nitrile or neoprene gloves[1][2] | Chemical-resistant laboratory coat or apron[2] | Work within a certified chemical fume hood.[1] |
| Waste Disposal | Chemical splash goggles[2] | Nitrile or neoprene gloves[1][2] | Laboratory coat[2] | Handle in a well-ventilated area, preferably within a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated fume hood is operational and the sash is at the appropriate height.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[5]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Ensure proper labeling of all containers.[1]
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[1]
-
Use a disposable weighing boat or paper.
-
Close the primary container tightly after use.[1]
3. Dissolution and Reaction:
-
When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Maintain constant stirring to ensure proper mixing.
-
Conduct all reactions in appropriate glassware, ensuring the setup is secure.
-
Keep the reaction vessel closed to prevent the release of vapors.
4. Post-Reaction Work-up and Purification:
-
Perform all extraction, filtration, and purification steps within the fume hood.
-
Be mindful of potential exotherms or gas evolution during quenching or neutralization steps.
Disposal Plan
1. Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
Do not mix with incompatible materials.[6]
2. Waste Collection:
-
Collect all solid and liquid waste in designated, clearly labeled, and sealed hazardous waste containers.[7]
-
Solid waste (e.g., contaminated gloves, weighing paper) should be placed in a separate, sealed bag within the hazardous waste container.
3. Waste Storage:
-
Store waste containers in a cool, dry, and well-ventilated area away from heat and ignition sources.[1]
-
Ensure containers are kept upright to prevent leakage.[4]
4. Final Disposal:
-
Dispose of hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.[7][8]
-
Do not pour chemical waste down the drain.[9]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. 5-Amino-2-methoxypyridine - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
